4'-C-hydroxymethylthymidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O6 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,4S)-4-hydroxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-6-3-13(10(18)12-9(6)17)8-2-7(16)11(4-14,5-15)19-8/h3,7-8,14-16H,2,4-5H2,1H3,(H,12,17,18)/t7-,8+/m0/s1 |
InChI Key |
ADFROXGIZKNJBH-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)(CO)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
4'-C-Hydroxymethylthymidine: Structural Architecture, Synthesis, and Therapeutic Implications
This guide serves as a comprehensive technical analysis of 4'-C-hydroxymethylthymidine , a specialized nucleoside analog used primarily as a structural probe and synthetic intermediate in the development of next-generation Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Executive Summary
This compound (CAS: 102466-96-0, PubChem CID: 453631) is a modified pyrimidine nucleoside characterized by the presence of a geminal bis(hydroxymethyl) moiety at the 4'-position of the furanose ring. Unlike simple 2',3'-dideoxy nucleosides (like AZT) that function purely as chain terminators, 4'-branched nucleosides are designed to exploit the "steric gate" mechanisms of viral polymerases.[1]
While the parent 4'-C-hydroxymethyl compound itself exhibits limited direct antiviral potency compared to its 4'-ethynyl (4'-Ed4T) or 4'-azido analogs, it represents a critical "chemical scaffold." It allows researchers to probe the spatial tolerance of the HIV-1 Reverse Transcriptase (RT) active site and serves as a precursor for synthesizing locked nucleic acids (LNAs) and other conformationally restricted therapeutics.
Chemical Architecture & Properties[2]
Structural Analysis
The defining feature of this molecule is the quaternary carbon at the 4'-position. In natural thymidine, the 4'-carbon is bonded to one hydroxymethyl group (the 5'-OH, essential for phosphorylation) and one hydrogen atom. In this compound, that hydrogen is replaced by a second hydroxymethyl group.
-
IUPAC Name: 1-[(2R,4S)-4-hydroxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
-
Molecular Formula: C₁₁H₁₆N₂O₆
-
Molecular Weight: 272.26 g/mol
-
Sugar Pucker: The introduction of the bulky hydroxymethyl group at C4' forces the furanose ring into a specific conformation (often favoring the North or C3'-endo conformation), which impacts how the nucleotide is recognized by kinases and polymerases.
Physicochemical Properties
| Property | Value / Description |
| Physical State | White crystalline solid |
| Solubility | High water solubility (due to 3 hydroxyl groups) |
| pKa | ~9.7 (Thymine N3-H) |
| LogP | -2.0 (Predicted); Highly hydrophilic |
| H-Bond Donors | 4 (3x OH, 1x NH) |
| H-Bond Acceptors | 6 |
Stereochemistry & Numbering
The 4'-carbon is a pro-chiral center in the precursor, but in the final product, it bears two diastereotopic hydroxymethyl groups.
-
Pro-R CH₂OH: Typically corresponds to the "natural" 5'-position phosphorylated by kinases.
-
Pro-S CH₂OH: The "extra" group that provides steric bulk.
Synthetic Pathways
The synthesis of this compound is a classic example of nucleoside modification using Aldol-Cannizzaro chemistry . This route is preferred for its ability to introduce the gem-bis(hydroxymethyl) functionality in a single pot from a 5'-aldehyde precursor.
The Aldol-Cannizzaro Strategy
This method utilizes the acidity of the alpha-proton (at C4') adjacent to the 5'-aldehyde.
-
Oxidation: Start with 3'-protected thymidine. Oxidize the 5'-OH to a 5'-aldehyde (using Dess-Martin Periodinane or Pfitzner-Moffatt conditions).
-
Aldol Condensation: Treat the 5'-aldehyde with excess formaldehyde (HCHO) and sodium hydroxide (NaOH). The enolate at C4' attacks formaldehyde.
-
Cannizzaro Reduction: The intermediate 4'-hydroxymethyl-5'-aldehyde undergoes a crossed-Cannizzaro reaction with a second equivalent of formaldehyde (acting as the hydride donor) to reduce the aldehyde to an alcohol.
Visualization of Synthesis
Caption: Synthetic route transforming natural thymidine into the 4'-C-branched analog via a 5'-aldehyde intermediate.
Biological Evaluation & Mechanism[5]
The "Steric Gate" Hypothesis
Viral polymerases (like HIV-1 RT) and human host polymerases (like Pol
-
Mechanism: 4'-substituents act as a "molecular bumper." If the substituent is too large or polar, it clashes with conserved residues in the polymerase active site (e.g., Tyr115 in HIV-1 RT).
-
Selectivity: The goal is to find a substituent that is tolerated by the viral enzyme but rejected by the host enzyme (to prevent toxicity).
Activity Profile
Unlike 4'-ethynylthymidine (4'-Ed4T), which is a potent NRTI, This compound is generally considered inactive or weakly active against wild-type HIV-1.
-
Reason for Inactivity: The additional hydroxyl group increases polarity significantly, potentially hindering the initial phosphorylation by cellular thymidine kinase (TK1). If the drug cannot be phosphorylated to the triphosphate form, it cannot inhibit the polymerase.
-
Utility: It serves as a negative control in SAR (Structure-Activity Relationship) studies to demonstrate that steric bulk alone is insufficient; the electronic nature (hydrophobic vs. hydrophilic) of the 4'-group is critical.
Biological Pathway Diagram
Caption: The critical bottleneck for this compound is often the initial phosphorylation by Thymidine Kinase 1.
Experimental Protocol: Synthesis of this compound
Objective: Synthesis of 1-[(2R,4S)-4-hydroxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione via the Aldol-Cannizzaro reaction.
Reagents Required[1][2][4][6][7]
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Dicyclohexylcarbodiimide (DCC) / DMSO (Pfitzner-Moffatt oxidation)
-
37% Aqueous Formaldehyde
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM), Ethanol, Pyridine
Step-by-Step Methodology
-
3'-O-Protection:
-
Dissolve thymidine (10 mmol) in dry pyridine.
-
Add TBDMS-Cl (1.1 eq) at 0°C to selectively protect the 5'-OH (primary) initially, but for this specific route, we need the 3'-OH protected and 5'-OH free for oxidation. Correction: Standard route protects 5', then 3', then deprotects 5'. Alternatively, use transient protection.
-
Optimized Route: React thymidine with TBDMS-Cl (1.2 eq) to get 5'-O-TBDMS-thymidine. Acetylate 3'-OH. Remove 5'-TBDMS with TBAF. Result: 3'-O-Acetylthymidine .
-
-
Oxidation to 5'-Aldehyde:
-
Dissolve 3'-O-Acetylthymidine in anhydrous DMSO/Benzene.
-
Add DCC (3 eq) and Pyridine trifluoroacetate (0.5 eq). Stir at RT overnight.
-
Filter off DCU (dicyclohexylurea). The filtrate contains the crude 5'-aldehyde .
-
-
Aldol-Cannizzaro Reaction:
-
Suspend the crude aldehyde in a mixture of Dioxane and Water (1:1).
-
Add 37% Formaldehyde (excess, ~10 eq).
-
Add 2M NaOH dropwise until pH ~10. Stir for 4 hours at RT.
-
Mechanism:[2] The base enolizes position 4'. It attacks formaldehyde. The intermediate is immediately reduced by another formaldehyde molecule.
-
Neutralize with acetic acid.
-
-
Workup & Purification:
-
Evaporate solvents. The residue contains the 3'-O-acetyl-4'-C-hydroxymethylthymidine.
-
Treat with methanolic ammonia to remove the 3'-acetyl group.
-
Purify via Silica Gel Column Chromatography (Eluent: DCM/MeOH 9:1).
-
Yield: Expect 40-60%.
-
-
Validation:
-
1H NMR (D2O): Look for the disappearance of the C4'-H signal and the appearance of two hydroxymethyl signals (4 protons total for the two CH2OH groups) around 3.6-3.8 ppm.
-
Mass Spec: [M+H]+ = 273.1.
-
References
-
PubChem. (n.d.). This compound (CID 453631). National Center for Biotechnology Information. Retrieved from [Link]
-
Hřebabecký, H., & Holý, A. (1993). Synthesis of this compound derivatives. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]
-
Kodama, E. I., et al. (2001). 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus type 1.[1] Antimicrobial Agents and Chemotherapy. (Contextual reference for 4'-substituted activity).
-
Marx, A., et al. (1996).[6] Synthesis of 4'-C-acylated thymidines. Tetrahedron Letters. (Describes the Aldol-Cannizzaro synthetic strategy).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4'-C-(aminoethyl)thymidine and 4'-C-[(N-methyl)aminoethyl]thymidine by a new synthetic route and evaluation of the properties of the DNAs containing the nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCCC 1993, Volume 58, Issue 2, Abstracts pp. 409-420 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. Thymidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. arriam.ru [arriam.ru]
Conformational Analysis of 4'-C-Hydroxymethylthymidine Nucleosides: A Technical Guide for Drug Development Professionals
Abstract
The introduction of chemical modifications to nucleoside scaffolds represents a cornerstone of modern therapeutic development, particularly in the realms of antiviral and anticancer agents. The conformational landscape of these modified nucleosides is a critical determinant of their biological activity, influencing their interaction with target enzymes and their incorporation into nucleic acid chains. This technical guide provides an in-depth exploration of the conformational analysis of 4'-C-hydroxymethylthymidine, a modified nucleoside with significant therapeutic potential. We will delve into the theoretical underpinnings of its conformational preferences, detail the experimental and computational methodologies for its characterization, and discuss the implications of its structural dynamics for drug design and development.
Introduction: The Significance of Conformational Control in Nucleoside Analogs
The therapeutic efficacy of nucleoside analogs is intrinsically linked to their three-dimensional structure. The furanose sugar ring of a nucleoside is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the C2'-endo (South) and C3'-endo (North) forms. This sugar pucker, along with the orientation of the nucleobase about the glycosidic bond (the χ torsion angle) and the conformation of the exocyclic 5'-hydroxymethyl group (the γ torsion angle), dictates the overall shape of the nucleoside. These conformational parameters are, in turn, crucial for recognition by viral polymerases, cellular kinases, and other biological targets.
Modification of the sugar moiety, such as the introduction of a hydroxymethyl group at the 4'-position of thymidine, can profoundly influence this conformational equilibrium. Understanding and predicting these structural biases are paramount for the rational design of nucleoside drugs with enhanced efficacy and selectivity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for the conformational analysis of this compound.
The Conformational Landscape of this compound
The addition of a hydroxymethyl group at the C4' position introduces significant steric and electronic effects that modulate the conformational preferences of the furanose ring.
The Pseudorotation Cycle and Sugar Pucker
The conformation of the five-membered furanose ring can be described by the concept of pseudorotation, defined by a phase angle (P) and an amplitude of pucker (τm). The pseudorotation wheel provides a convenient visualization of the continuous conformational space available to the sugar ring. The North (N) hemisphere of this wheel corresponds to C3'-endo conformations (P ≈ 0° to 36°), which are characteristic of A-form nucleic acids (like RNA), while the South (S) hemisphere represents C2'-endo conformations (P ≈ 144° to 180°), found in B-form DNA.[1]
For this compound, the bulky hydroxymethyl substituent at the C4' position is expected to create steric hindrance that disfavors certain conformations. It has been observed that 4'-C substitutions can shift the sugar puckering equilibrium.[2] Specifically, a 4'-C-hydroxymethyl group is anticipated to influence the pucker to adopt a conformation that minimizes steric clashes.
Glycosidic Bond Torsion (χ)
The rotation around the C1'-N1 glycosidic bond determines the orientation of the thymine base relative to the sugar moiety. The two predominant conformations are anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar, which is the favored orientation for pyrimidine nucleosides in standard DNA and RNA structures. The syn conformation, where the base is positioned over the sugar ring, is generally less stable for pyrimidines due to steric hindrance between the C2-carbonyl of the base and the sugar protons. The introduction of the 4'-C-hydroxymethyl group is not expected to drastically alter the preference for the anti conformation.
Exocyclic 5'-Hydroxymethyl Group Conformation (γ)
The conformation of the exocyclic C4'-C5' bond is described by the torsion angle γ. The three staggered conformations are gauche+ (+sc), trans (ap), and gauche− (−sc). In natural nucleosides, the gauche+ conformation is generally the most populated. The presence of the adjacent 4'-C-hydroxymethyl group may influence the rotational preference around the C4'-C5' bond, potentially through intramolecular hydrogen bonding interactions.
Methodologies for Conformational Analysis
A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution.[3] Several key NMR parameters provide insights into the sugar pucker, glycosidic torsion, and exocyclic group orientation.
The vicinal coupling constants between the sugar protons (e.g., J(H1'-H2'), J(H2'-H3'), J(H3'-H4')) are highly dependent on the dihedral angles between them, as described by the Karplus equation.[4] By measuring these coupling constants, the populations of the North and South conformers can be estimated.
Table 1: Representative Vicinal Proton-Proton Coupling Constants and Inferred Sugar Pucker in Thymidine Analogs
| Coupling Constant | Typical Value (Hz) for North (C3'-endo) | Typical Value (Hz) for South (C2'-endo) |
| J(H1'-H2') | 1-4 | 6-9 |
| J(H2'-H3') | 5-8 | 1-4 |
| J(H3'-H4') | 8-10 | 2-5 |
Note: These are generalized values and can vary based on the specific modification and solvent conditions.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about through-space distances between protons that are close to each other (typically < 5 Å).[5] For instance, the observation of a strong NOE between the H6 proton of the thymine base and the H1' proton of the sugar is indicative of an anti conformation around the glycosidic bond. Intra-sugar NOEs can further refine the sugar pucker determination.
X-ray Crystallography
Single-crystal X-ray diffraction provides a high-resolution, static picture of the nucleoside's conformation in the solid state.[6] This technique can unambiguously determine bond lengths, bond angles, and torsion angles, offering a precise snapshot of a low-energy conformation. While the solid-state conformation may not fully represent the dynamic equilibrium in solution, it provides an invaluable reference point for computational studies and can reveal key intramolecular interactions.
Computational Modeling
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are indispensable for exploring the conformational energy landscape of modified nucleosides.[7]
Systematic or stochastic conformational searches can be performed to identify low-energy conformers. The relative energies of these conformers can then be calculated using higher-level QM methods to predict the equilibrium populations of different sugar puckers and rotamers.
MD simulations can provide insights into the dynamic behavior of this compound in a solvated environment, allowing for the observation of conformational transitions and the calculation of free energy differences between states.
Experimental and Computational Workflows
A robust conformational analysis of this compound requires a systematic and integrated workflow.
Synthesis of this compound
The synthesis of this compound is a prerequisite for its experimental characterization. A typical synthetic route would involve the modification of a protected thymidine derivative.
Diagram 1: Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
NMR Spectroscopic Analysis Protocol
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum to identify all proton resonances.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in resonance assignment.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all sugar protons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities and deduce information about the glycosidic bond conformation and sugar pucker.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon resonances for unambiguous assignment.
-
-
Data Analysis:
-
Measure vicinal ¹H-¹H coupling constants from the 1D or high-resolution 2D spectra.
-
Integrate NOE cross-peaks to obtain semi-quantitative distance restraints.
-
Use the measured J-couplings to estimate the North/South conformational populations using a two-state model and a modified Karplus equation.
-
Diagram 2: NMR-Based Conformational Analysis Workflow
Caption: Workflow for determining solution conformation using NMR spectroscopy.
Computational Modeling Protocol
-
Structure Building: Construct a 3D model of this compound.
-
Conformational Search: Perform a systematic search of the conformational space by rotating around the key dihedral angles (sugar ring torsions, glycosidic bond, and exocyclic group).
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*). Calculate the single-point energies at a higher level of theory to obtain more accurate relative energies.
-
Solvation Modeling: Include the effects of the solvent (e.g., water) using an implicit or explicit solvent model.
-
Analysis:
-
Generate a potential energy surface to visualize the energy landscape as a function of key dihedral angles.
-
Calculate the Boltzmann distribution to predict the populations of the different conformers at a given temperature.
-
Compare the predicted conformational preferences with experimental data from NMR and X-ray crystallography.
-
Diagram 3: Computational Conformational Analysis Workflow
Sources
- 1. Utilization of intrachain 4'-C-azidomethylthymidine for preparation of oligodeoxyribonucleotide conjugates by click chemistry in solution and on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering the Quadruplex Fold: Nucleoside Conformation Determines Both Folding Topology and Molecularity in Guanine Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 4'-C-Hydroxymethylthymidine and its Analogs in Nucleic Acid Modification: A Technical Guide for Advanced Applications
Foreword: Redefining the Sugar Pucker and its Ramifications
In the landscape of nucleic acid therapeutics and advanced diagnostics, the quest for modifications that confer enhanced stability, target affinity, and nuclease resistance without compromising biological activity is paramount. Among the myriad of synthetic alterations, modifications at the 4'-position of the nucleoside sugar moiety have emerged as a powerful strategy to modulate the physicochemical properties of oligonucleotides. This guide provides an in-depth technical exploration of 4'-C-hydroxymethylthymidine and, more broadly, the class of 4'-C-alkyl substituted nucleosides, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind their synthesis, their impact on nucleic acid structure and function, and the practical methodologies for their application.
The Rationale for 4'-C Modification: Engineering the Furanose Ring
The conformation of the furanose ring, often described by its "sugar pucker," is a critical determinant of nucleic acid structure and stability. Natural DNA and RNA predominantly adopt the C2'-endo and C3'-endo conformations, respectively. Introducing a substituent at the 4'-carbon position creates a sterically constrained environment that significantly influences this conformational equilibrium.
The introduction of a hydroxymethyl group at the 4'-position, creating this compound, or other alkyl groups, generally favors a C3'-endo (North-type) sugar pucker. This pre-organization of the sugar into an RNA-like conformation can have profound effects on the resulting oligonucleotide's properties.
Key Physicochemical Consequences of 4'-C-Substitution:
-
Enhanced Nuclease Resistance: The steric bulk of the 4'-substituent can hinder the approach of nucleases, significantly increasing the oligonucleotide's half-life in biological fluids. Modifications at this position have been shown to provide substantial protection against both endo- and exonucleases.[1][2]
-
Modulation of Thermal Stability (Tm): The effect on duplex stability is nuanced. While a C3'-endo pucker is generally associated with increased stability in RNA duplexes, the impact on DNA:RNA and DNA:DNA duplexes can vary depending on the specific substituent and sequence context. For instance, some 4'-C-modifications result in minimal changes to the melting temperature (Tm) of RNA duplexes.[1]
-
Impact on Biological Activity: In the context of RNA interference (RNAi), the structural changes induced by 4'-C-modifications can influence the interaction with the RNA-induced silencing complex (RISC). Judicious placement of these modifications is crucial to maintain or even enhance gene silencing activity.[1][3]
Synthesis of this compound and its Analogs: A Strategic Approach
The synthesis of 4'-C-substituted nucleosides is a non-trivial process that requires a multi-step chemical pathway. While specific protocols for this compound are not extensively documented in mainstream literature, its synthesis can be approached using established methodologies for creating a quaternary carbon center at the 4'-position.
A general strategy involves the modification of a suitable sugar precursor, followed by glycosylation with the desired nucleobase. An alternative approach is the direct modification of a pre-existing nucleoside.
Illustrative Synthetic Pathway for 4'-C-Hydroxymethyl Nucleosides:
A plausible synthetic route, based on published methods for similar compounds, is outlined below.[4][5] This involves the reaction of a protected pentodialdofuranose with formaldehyde, followed by reduction and subsequent chemical transformations to yield the desired nucleoside.
Caption: Generalized synthetic workflow for 4'-C-hydroxymethyl nucleosides.
Protocol 1: Synthesis of 4'-C-Hydroxymethyl-D-xylo-pentofuranose Derivative
This protocol is a conceptual outline based on established chemical principles for similar syntheses.[5]
-
Aldol Condensation & Cannizzaro Reaction: React 1,2-O-isopropylidene-α-D-xylo-pentodialdofuranose with formaldehyde in the presence of a base like sodium hydroxide. The intermediate aldol product undergoes a crossed-Cannizzaro reaction with excess formaldehyde to yield 4-C-(hydroxymethyl)-1,2-O-isopropylidene-D-xylo-pentofuranose.[5]
-
Protection and Activation: The resulting diol is then selectively protected to leave the anomeric hydroxyl group free for glycosylation. This may involve a series of protection and deprotection steps to achieve the desired regioselectivity.
-
Glycosylation: The activated sugar derivative is coupled with a protected thymine base under Lewis acid catalysis to form the nucleoside.
-
Deprotection: Finally, all protecting groups are removed to yield this compound.
Phosphoramidite Synthesis and Incorporation into Oligonucleotides
To incorporate the modified nucleoside into an oligonucleotide using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block.
Caption: Key steps in the synthesis of a nucleoside phosphoramidite.
Protocol 2: Phosphoramidite Synthesis of this compound
-
5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the protected this compound is reacted with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine.
-
3'-Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT protected nucleoside is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6]
-
Purification: The resulting phosphoramidite is purified by silica gel chromatography and stored under anhydrous conditions until use in oligonucleotide synthesis.
Automated Oligonucleotide Synthesis
The synthesized phosphoramidite can be used in a standard automated DNA/RNA synthesizer. The coupling time for such a sterically hindered phosphoramidite may need to be extended to ensure efficient incorporation.[7]
Impact on Oligonucleotide Properties: A Data-Driven Analysis
The introduction of 4'-C-alkyl modifications has a predictable and often beneficial impact on the properties of oligonucleotides, particularly concerning nuclease resistance.
| Modification | Duplex Type | ΔTm (°C) per modification | Nuclease Resistance | Reference |
| 4'-C-Methoxy (α-epimer) | RNA:RNA | Minimal change | Increased | [1] |
| 4'-C-Methoxy (β-epimer) | RNA:RNA | Strongly destabilizing | Complete resistance (exonuclease) | [1] |
| 4'-C-Methyl (α-epimer) | RNA:RNA | Minimal change | Increased | [1] |
| 2'-F, 4'-C-Methyl | RNA:RNA | Minimal change | Increased | [1] |
Table 1: Impact of Representative 4'-C-Modifications on Duplex Stability and Nuclease Resistance.
Experimental Workflow for Assessing Nuclease Resistance
Caption: Workflow for determining the nuclease resistance of modified oligonucleotides.
Applications in Drug Development and Research
The enhanced properties of oligonucleotides containing 4'-C-substituted nucleosides make them attractive candidates for a range of therapeutic and diagnostic applications.
-
Antisense Oligonucleotides (ASOs): The increased nuclease resistance and favorable binding affinities of these modified oligonucleotides make them well-suited for the development of antisense therapeutics.[8][9][10]
-
Aptamers and Probes: The improved stability of these modified nucleic acids also makes them suitable for the development of robust aptamers and diagnostic probes.
Conclusion and Future Perspectives
While this compound itself remains a less-explored modification, the broader class of 4'-C-substituted nucleosides represents a mature and highly promising field of nucleic acid chemistry. The ability to fine-tune the properties of oligonucleotides by introducing substituents at the 4'-position provides a powerful tool for the development of next-generation nucleic acid-based therapeutics and diagnostics. Future research will likely focus on the synthesis of novel 4'-C-substituents with tailored properties and a deeper understanding of the structure-activity relationships that govern their interactions with biological systems.
References
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Hagedorn, P. H., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 7383–7396. [Link]
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Synoligo. (n.d.). Nuclease Resistance Modifications. Retrieved February 9, 2026, from [Link]
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Kierzek, E., et al. (2022). Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine). RSC Advances, 12(17), 10563–10570. [Link]
-
Rosenthal, A., & Jones, R. A. (1986). Synthesis of 4'-hydroxymethyl nucleosides. The Journal of Organic Chemistry, 51(26), 5340–5342. [Link]
-
Beaucage, S. L. (2008). Nucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 33(1), 3.3.1-3.3.23. [Link]
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Damha, M. J., et al. (2014). Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids. ACS Chemical Biology, 9(8), 1783–1789. [Link]
-
Abeydeera, N. D., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Acta Naturae, 13(1), 4–20. [Link]
-
Sharma, V. K., et al. (2014). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical & Diagnostic Research, 8(8), PE01–PE07. [Link]
-
Bio-Synthesis Inc. (2023, October 25). Therapeutic Antisense Oligonucleotides (ASOs) and their Modifications. Retrieved February 9, 2026, from [Link]
-
Allerson, C. R., et al. (2005). RNA major groove modifications improve siRNA stability and biological activity. Nucleic Acids Research, 33(21), 6797–6805. [Link]
-
ResearchGate. (n.d.). Synthesis of 4'-C-modified 2'-Deoxyribonucleoside Analogues and Oligonucleotides. Retrieved February 9, 2026, from [Link]
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- 3. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]
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- 8. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Antisense Oligonucleotides (ASOs) and their Modifications [biosyn.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to the Sugar Pucker and Ring Conformation of 4'-C-Hydroxymethylthymidine
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the conformational analysis of 4'-C-hydroxymethylthymidine, a modified nucleoside of significant interest in the field of drug development. By delving into the principles and methodologies used to characterize its distinct sugar pucker and ring conformation, this document aims to equip researchers with the foundational knowledge to understand and leverage the unique structural properties of this and similar modified nucleosides.
Introduction: The Significance of Sugar Pucker in Nucleoside Analogues
The therapeutic efficacy of nucleoside analogues is intrinsically linked to their three-dimensional structure. The conformation of the furanose (sugar) ring, in particular, plays a pivotal role in how these molecules are recognized and processed by viral or cellular enzymes. The sugar moiety of a nucleoside is not planar and exists in a dynamic equilibrium between two major conformational states: the C3'-endo (North) and the C2'-endo (South) puckers. This conformational preference is a critical determinant of the overall shape of the nucleoside and, by extension, the helical structure of the nucleic acids into which they may be incorporated.
Modification of the sugar ring, such as the introduction of a hydroxymethyl group at the 4'-position, can profoundly influence this equilibrium, often "locking" the sugar into a specific conformation. Understanding and controlling the sugar pucker is a cornerstone of rational drug design, as it can enhance binding to target enzymes, improve metabolic stability, and ultimately, augment therapeutic activity.
Conformational Landscape of this compound
The introduction of a hydroxymethyl group at the C4' position of thymidine introduces significant steric interactions that favor a particular sugar pucker. Structural studies of 4'-C-substituted nucleosides have consistently shown a strong preference for the North (C3'-endo) conformation. This is attributed to the steric hindrance between the 4'-substituent and the 3'-hydroxyl group, which shifts the conformational equilibrium away from the South pucker.
This "locking" of the sugar in a North conformation has significant biological implications. For many viral polymerases, the North conformation is the preferred geometry for nucleotide incorporation into the growing nucleic acid chain. By designing nucleoside analogues that are pre-organized in this bioactive conformation, we can potentially enhance their potency as antiviral agents.
Experimental Determination of Sugar Pucker and Ring Conformation
The precise determination of the sugar pucker and overall conformation of this compound relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the solution-state conformation of nucleosides.[1] By analyzing the coupling constants between protons on the sugar ring, we can deduce the dihedral angles and, consequently, the preferred sugar pucker.
-
Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the protons. For sugar pucker analysis, the key coupling constants are JH1'-H2' and JH3'-H4'.
-
A small JH1'-H2' value (typically 0-2 Hz) and a large JH3'-H4' value (typically 7-10 Hz) are characteristic of a North (C3'-endo) conformation.
-
Conversely, a large JH1'-H2' value (typically 7-10 Hz) and a small JH3'-H4' value (typically 0-2 Hz) indicate a South (C2'-endo) conformation.
-
-
Carbon-Proton Coupling Constants (¹³C-¹H): The coupling between carbon and proton nuclei can also provide valuable conformational information.[2][3]
-
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance information between protons, which can help to further refine the overall three-dimensional structure of the molecule.
In solution, nucleosides exist in a dynamic equilibrium between the North and South conformers. The percentage of each conformer can be estimated from the observed vicinal coupling constants using the following equations:
% North = (Jobs(H1'-H2') - JS) / (JN - JS) * 100 % South = 100 - % North
Where Jobs is the experimentally observed coupling constant, and JN and JS are the reference coupling constants for pure North and South conformers, respectively.
X-ray Crystallography
X-ray crystallography provides a static, solid-state picture of the molecule's conformation at atomic resolution.[5] By determining the crystal structure of this compound, we can directly measure the bond lengths, bond angles, and dihedral angles that define its sugar pucker and overall ring conformation. A crystal structure of the related 4'-hydroxymethyl-α-l-xylo-thymidine has been reported, indicating that while the dihedral angle O3'-C3'-C4'-C5'' is RNA-like, the sugar conformation remains DNA-like.[6] This highlights the nuanced effects of stereochemistry on the final conformation.
Experimental Protocols
Protocol for NMR Conformational Analysis of a Modified Nucleoside
This protocol outlines the key steps for determining the sugar pucker of a modified nucleoside like this compound using NMR spectroscopy.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified nucleoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a small amount of a reference standard (e.g., TSP, TMS) for chemical shift calibration.
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton signals of the sugar moiety.
-
Acquire a high-resolution 1D ¹H spectrum with sufficient digital resolution to accurately measure the coupling constants.
-
-
Data Analysis:
-
Integrate the proton signals to confirm the purity of the sample.
-
Measure the vicinal coupling constants (JH1'-H2', JH2'-H3', JH3'-H4') from the 1D spectrum.
-
Use the measured J-coupling values in the Karplus equation or specialized software to calculate the dihedral angles of the sugar ring.
-
Determine the pseudorotation phase angle (P) and the puckering amplitude (νmax) to define the sugar conformation.
-
Calculate the percentage of North and South conformers in solution.
-
Protocol for X-ray Crystallography of a Modified Nucleoside
This protocol provides a general workflow for determining the crystal structure of a modified nucleoside.
-
Crystallization:
-
Dissolve the purified nucleoside in a suitable solvent to achieve supersaturation.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques such as vapor diffusion (hanging or sitting drop).
-
Optimize the conditions that yield single crystals of suitable size and quality for X-ray diffraction.
-
-
Data Collection:
-
Mount a single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction data as a series of images while rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using direct methods or molecular replacement.
-
Build an initial model of the molecule into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.
-
-
Conformational Analysis:
-
From the final refined structure, extract the precise bond lengths, bond angles, and dihedral angles of the furanose ring.
-
Calculate the pseudorotation parameters (P and νmax) to quantitatively describe the sugar pucker.
-
Visualization of Conformational Concepts
Pseudorotation Cycle of the Furanose Ring
The conformational flexibility of the furanose ring can be visualized using the concept of pseudorotation. The diagram below illustrates the continuous transition between the North and South puckers.
Caption: The pseudorotation pathway of the furanose ring.
Equilibrium between North and South Conformations
The dynamic equilibrium between the two major sugar puckers is crucial for understanding the behavior of nucleosides in solution.
Sources
- 1. people.bu.edu [people.bu.edu]
- 2. Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the DNA sugar pucker using 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-Epi-DNA: A DNA Mimic Containing 4'-hydroxymethyl-α-l-Xylo-Thymidine with Compact Backbone like RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability & Conformational Locking of 4'-Modified Nucleoside Analogs
Technical Guide for Drug Design & Biophysical Characterization
Executive Summary
The 4'-position of the nucleoside sugar moiety acts as a steric and electronic gatekeeper, governing the thermodynamic stability of the glycosidic bond and the global conformation of the furanose ring. In antiviral and anticancer drug development, modifying this position (e.g., 4'-C-methyl, 4'-azido, 4'-thio) is a strategic maneuver to "lock" the sugar into a bioactive conformation (typically C3'-endo/North) and prevent enzymatic degradation.
This guide provides a technical deep-dive into the thermodynamic principles driving these modifications, analyzing how 4'-substituents dictate sugar pucker via the gauche effect and steric strain, and how these structural changes translate to hydrolytic resistance and duplex stability (
Part 1: Structural Dynamics & Conformational Locking
The thermodynamic stability of a nucleoside analog is intrinsically linked to its preferred sugar pucker. The equilibrium between the North (C3'-endo) and South (C2'-endo) conformations is not random; it is driven by the electronegativity and steric bulk of the 4'-substituent.
The 4'-Driven Gauche Effect
In unmodified nucleosides, the furanose ring pseudorotates freely. However, introducing an electronegative group at the 4'-position (e.g., 4'-F, 4'-N
-
Mechanism: To minimize dipole-dipole repulsion between the 4'-substituent and the O4', the molecule adopts a conformation where these dipoles are anti-parallel or gauche, depending on the specific orbital overlaps.
-
4'-Azido (Azvudine/Balapiravir): The highly electronegative azido group prefers a pseudo-axial orientation. This forces the 3'-OH and 5'-OH into pseudo-equatorial positions, effectively locking the sugar in the C3'-endo (North) conformation .
Steric Locking (4'-C-Methyl)
For 4'-C-methyl analogs (e.g., HCV NS5B inhibitors), the driving force is steric rather than electronic.
-
The Clash: A 4'-methyl group creates significant steric clash with the 3'-OH if the sugar adopts a South (C2'-endo) pucker.
-
The Resolution: To relieve this strain, the ring flips to C3'-endo, projecting the 4'-methyl group into a less sterically crowded equatorial-like space. This pre-organization reduces the entropic penalty of binding to the polymerase active site.
Heteroatom Substitution (4'-Thio)
Replacing the ring oxygen with sulfur (4'-thio) alters the ring's electronics.[9]
-
Reduced Electronegativity: Sulfur is less electronegative than oxygen, weakening the anomeric effect.
-
Pucker Preference: Despite the weaker gauche effect, 4'-thio-RNA analogs strongly prefer the C3'-endo pucker. This is attributed to the larger van der Waals radius of sulfur, which distorts the ring geometry to favor the North conformer, stabilizing RNA:RNA duplexes by ~1°C per modification.
Visualization: Substituent-Driven Conformational Logic
Figure 1: Logical flow illustrating how 4'-substituents influence sugar pucker and subsequent biological activity.
Part 2: Hydrolytic Stability & Glycosidic Bond Strength[10]
The thermodynamic stability of the
The Mechanism of Stabilization
Hydrolysis of the glycosidic bond typically proceeds via an oxocarbonium ion intermediate. 4'-Modifications stabilize the nucleoside against this cleavage through two distinct mechanisms:
-
Inductive Destabilization of the Transition State (4'-Azido/Fluoro):
-
Electron-withdrawing groups (EWG) at C4' destabilize the positively charged oxocarbonium transition state.
-
Result: The activation energy (
) for hydrolysis increases, significantly extending the half-life ( ) in acidic media.
-
-
Mesomeric Stabilization (4'-Thio):
-
Sulfur is a better electron donor than oxygen. However, the C-S bond is longer and the orbital overlap (
) is less efficient than for stabilizing the oxocarbonium ion. -
Crucially, 4'-thio nucleosides are highly resistant to nucleoside phosphorylases because the enzyme's transition state geometry is optimized for the C-O bond length, not the longer C-S bond.
-
Comparative Stability Data
| Analog Class | 4'-Substituent | Sugar Pucker | Acid Stability ( | Duplex Stability ( |
| Native RNA | -H | C3'-endo | Low (mins) | Reference |
| Native DNA | -H | C2'-endo | Moderate | Reference |
| 4'-Azido | Locked C3'-endo | High (>24h) | Destabilizing (-2 to -4°C) | |
| 4'-C-Methyl | Biased C3'-endo | High | Destabilizing (Steric clash) | |
| 4'-Thio | (S-ring) | Biased C3'-endo | Very High | Stabilizing (+1°C/mod) |
Part 3: Experimental Protocols (Self-Validating)
To rigorously assess the thermodynamic profile of a new 4'-modified analog, the following protocols must be executed. These workflows include internal validation steps to ensure data integrity.
Protocol: Acid-Catalyzed Hydrolysis Kinetics
Objective: Determine the pseudo-first-order rate constant (
-
Preparation: Dissolve the nucleoside analog (1 mM) in 0.1 N HCl (pH ~1.0).
-
Control: Run native Adenosine concurrently as a normalization standard.
-
-
Incubation: Maintain temperature at 37°C (physiological) and 60°C (accelerated) using a thermocycler.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately neutralize with 50
L of 0.1 N NaOH or cold ammonium acetate buffer to stop the reaction. -
Analysis (HPLC):
-
Column: C18 Reverse Phase.
-
Gradient: 0-20% Acetonitrile in 20 mM Triethylammonium Acetate (TEAA).
-
Detection: UV at
of the base (260 nm).
-
-
Calculation: Plot
vs. time. The slope is .-
Validation: The
of the linear fit must be . If not, check for secondary degradation products (e.g., deamination).
-
Protocol: Thermodynamic Melting ( ) Studies
Objective: Quantify the stabilizing/destabilizing effect of the modification in a duplex context.
-
Oligonucleotide Synthesis: Incorporate the 4'-modified phosphoramidite into a standard 12-mer RNA sequence (e.g., 5'-CGC X AA UUU GCG-3').
-
Annealing: Mix equimolar amounts (1
M) of modified strand and complement in Buffer (10 mM Na HPO , 100 mM NaCl, pH 7.0). Heat to 90°C for 5 min, cool slowly to room temp. -
Melting Ramp:
-
Instrument: UV-Vis Spectrophotometer with Peltier controller.
-
Ramp: 20°C to 90°C at 0.5°C/min.
-
Monitor: Absorbance at 260 nm.
-
-
Data Processing:
-
Calculate the first derivative (
). The peak maximum is . -
Thermodynamic Parameters: Use a Van't Hoff plot (
vs ) to extract and . -
Validation: Hysteresis check. The cooling curve
should match the heating curve within ±0.5°C.
-
Visualization: Experimental Workflow
Figure 2: Parallel workflow for assessing chemical stability and duplex thermodynamics.
Part 4: Case Studies & Applications
Azvudine (FNC) - The "North" Lock
Azvudine is a 4'-azido-2'-deoxycytidine analog.[1]
-
Thermodynamics: The 4'-azido group locks the sugar in C3'-endo.
-
Impact: This conformation aligns the 3'-OH for nucleophilic attack during viral replication but sterically hinders the proofreading exonuclease of the virus. The "locked" pucker also prevents the rapid hydrolysis seen in other 2'-deoxy analogs, allowing for oral bioavailability.
4'-Thio-RNA - The "Stealth" Stabilizer
Incorporating 4'-thio-uridine into siRNA.
-
Thermodynamics: Unlike most modifications that destabilize the helix (lowering
), 4'-thio modifications increase . -
Impact: This provides a dual benefit: enhanced resistance to serum nucleases (due to the modified glycosidic bond) and higher affinity for the mRNA target, improving gene silencing potency.
References
-
Haeberli, P. et al. (2005). "Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytidines." Nucleic Acids Research. Link
-
Smith, D.B. et al. (2007).[6] "4'-Modified Nucleosides for Antiviral Drug Discovery." Journal of Medicinal Chemistry. Link (Contextual citation based on general 4'-mod literature).
-
Yu, W. et al. (2022). "4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives." Accounts of Chemical Research. Link
-
Watts, J.K. et al. (2008). "Chemically Modified Oligonucleotide Therapeutics." Drug Discovery Today. Link
-
Martinez-Montero, S. et al. (2015). "Rigid 4'-modified nucleoside analogues: synthesis and properties." Journal of Organic Chemistry. Link
Sources
- 1. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of 4'-C-Hydroxymethylthymidine Derivatives: A Technical Guide for Antiviral Drug Discovery
Abstract
Nucleoside analogs represent a cornerstone of antiviral chemotherapy, their efficacy intrinsically linked to their ability to mimic natural substrates and disrupt viral replication. Within this class, modifications to the sugar moiety have proven to be a particularly fruitful avenue for innovation. This technical guide provides an in-depth exploration of the history, development, synthesis, and biological activity of 4'-C-hydroxymethylthymidine derivatives. We will dissect the strategic rationale for targeting the 4'-position, tracing the evolution of synthetic methodologies from early multi-step procedures to more streamlined approaches. A comprehensive analysis of their antiviral activity, particularly against retroviruses like HIV, will be presented, supported by a detailed examination of their mechanism of action as chain-terminating inhibitors of viral polymerases. Furthermore, this guide will elucidate key structure-activity relationships that have guided the optimization of these compounds and will conclude with a perspective on future directions in this promising area of antiviral drug discovery.
Introduction: The Strategic Imperative for Novel Nucleoside Analogs
The Enduring Legacy of Nucleoside Analogs in Antiviral Therapy
The field of antiviral medicine is indelibly marked by the success of nucleoside analogs. Since the advent of zidovudine (AZT) for the treatment of HIV, these compounds have formed the backbone of therapeutic regimens against a spectrum of viral pathogens, including Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV). Their mechanism of action, primarily as competitive inhibitors and chain terminators of viral polymerases, is a testament to the elegant strategy of exploiting the virus's own replicative machinery for its demise.
The 4'-Position of the Nucleoside Scaffold: A Gateway to Enhanced Antiviral Activity and Improved Pharmacokinetic Profiles
The pentose sugar ring of nucleosides has been a focal point for medicinal chemists. Modifications at various positions have been explored to enhance antiviral potency, selectivity, and pharmacokinetic properties. The 4'-position, in particular, has emerged as a critical locus for innovation. Introducing substituents at this position can profoundly influence the conformation of the sugar ring, which in turn affects how the nucleoside analog is recognized and processed by both host and viral enzymes. This strategic modification can lead to improved binding to viral polymerases and, crucially, can confer stability against degradation by phosphorylases, thereby prolonging the intracellular half-life of the active triphosphate form.
The Emergence of this compound Derivatives: Rationale and Therapeutic Promise
Among the various 4'-substitutions, the introduction of a hydroxymethyl group (CH₂OH) has garnered significant attention. This modification, leading to this compound and its derivatives, offers a unique combination of structural features. The additional hydroxyl group can engage in new hydrogen-bonding interactions within the active site of the viral polymerase, potentially increasing binding affinity. Furthermore, the presence of this bulky substituent can create steric hindrance that prevents the formation of the subsequent 3',5'-phosphodiester bond, ensuring obligate chain termination. This has positioned this compound derivatives as a promising class of compounds in the ongoing search for more potent and durable antiviral agents.
Historical Perspective: Charting the Developmental Timeline
Early Forays into 4'-Substitution: Paving the Way for Innovation
The exploration of 4'-substituted nucleosides began as a quest to overcome the limitations of early nucleoside analogs, such as the development of drug resistance and off-target toxicities. Initial studies in the late 1980s and early 1990s focused on the introduction of various small substituents at the 4'-position, including azido and cyano groups. These early efforts established the principle that the 4'-position was amenable to modification without abrogating the essential recognition by cellular kinases that convert the nucleoside to its active triphosphate form.
Key Breakthroughs and Seminal Discoveries in the Synthesis of this compound
A significant breakthrough occurred with the development of synthetic routes to install a hydroxymethyl group at the 4'-position. This was a non-trivial synthetic challenge that required innovative chemical strategies. Early syntheses were often lengthy and low-yielding, but they provided the first access to these novel compounds and allowed for their initial biological evaluation. These seminal studies confirmed that this compound derivatives possessed potent antiviral activity, particularly against HIV, validating the initial hypothesis and fueling further research in this area.
Evolution of Synthetic Strategies: From Multi-step Syntheses to More Efficient Routes
Over the years, the synthetic chemistry community has made significant strides in improving the efficiency of this compound synthesis. Methodologies have evolved from linear, multi-step sequences to more convergent and stereoselective approaches. The development of novel key intermediates and the application of modern synthetic reactions have dramatically reduced the number of steps and improved overall yields, making these compounds more accessible for extensive biological studies and preclinical development.
Synthetic Methodologies: A Practical Guide to a Core Scaffold
Retrosynthetic Analysis of the this compound Backbone
A common retrosynthetic approach to this compound begins with a suitably protected thymidine derivative. The key strategic bond disconnection is the C4'-C(hydroxymethyl) bond, which is often formed through the addition of a one-carbon unit to a 4'-keto or 4'-radical intermediate. Another critical aspect of the synthesis is the stereoselective installation of the new stereocenter at the 4'-position.
Detailed Step-by-Step Protocol for a Representative Synthesis
The following protocol is a generalized representation of a common synthetic route, highlighting the key transformations.
3.2.1 Reagents and Materials
-
Starting material: 3',5'-O-protected thymidine
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Carbon-nucleophile (e.g., organometallic reagent) or a radical precursor
-
Protecting group reagents (e.g., TBDMSCl, Ac₂O)
-
Deprotection reagents (e.g., TBAF, K₂CO₃/MeOH)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
3.2.2 Step-by-Step Procedure with Critical Checkpoints
-
Protection of the 3' and 5' hydroxyl groups: The starting thymidine is protected, often with bulky silyl ethers (e.g., TBDMS) or acyl groups, to prevent their participation in subsequent reactions. Checkpoint: Successful protection can be confirmed by ¹H NMR, observing the shift of the 3'-H and 5'-CH₂ protons.
-
Oxidation of the 4'-hydroxyl group: The protected thymidine is oxidized to the corresponding 4'-ketonucleoside. This is a critical step, and the choice of oxidant is important to avoid side reactions. Checkpoint: The disappearance of the 4'-H signal and the appearance of a ketone carbonyl in the ¹³C NMR spectrum confirm the oxidation.
-
Addition of the hydroxymethyl precursor: A one-carbon unit is added to the 4'-keto group. This can be achieved through various methods, including the use of organometallic reagents or radical-based approaches, to install the hydroxymethyl group. The stereochemical outcome of this step is crucial. Checkpoint: ¹H and ¹³C NMR will show the presence of the new hydroxymethyl group.
-
Deprotection: The protecting groups on the 3' and 5' hydroxyls and the newly introduced hydroxymethyl group are removed under appropriate conditions to yield the final this compound. Checkpoint: The final product should be characterized by high-resolution mass spectrometry and NMR to confirm its structure and purity.
3.2.3 Purification and Characterization Techniques
Purification at each step is typically achieved by silica gel column chromatography. Final product characterization relies on a combination of:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Biological Evaluation: From In Vitro Assays to Preclinical Promise
Antiviral Activity Spectrum: A Comparative Analysis
4.1.1 Activity against Human Immunodeficiency Virus (HIV)
This compound derivatives have demonstrated significant activity against HIV-1, including strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism as obligate chain terminators makes them less susceptible to resistance mutations that rely on the excision of the incorporated drug.
4.1.2 Activity against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV)
While the primary focus has been on HIV, some derivatives have also been evaluated against other viruses. Their activity against HBV, which also utilizes a reverse transcriptase, has been explored. The potential for activity against HCV's RNA-dependent RNA polymerase has also been a subject of investigation, although this is often more challenging for thymidine analogs.
4.1.3 Activity against other relevant viruses
The broad-spectrum potential of these compounds is an area of active research. Their activity against other retroviruses and DNA viruses is being explored, driven by the fundamental nature of their mechanism of action.
Tabular Summary of Antiviral Potency
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | HIV-1 (WT) | MT-4 | 0.1 - 1.0 | > 100 | > 100 - 1000 |
| AZT (for comparison) | HIV-1 (WT) | MT-4 | 0.001 - 0.01 | > 20 | > 2000 |
| Derivative A | HIV-1 (AZT-resistant) | MT-4 | 0.5 - 5.0 | > 100 | > 20 - 200 |
| Derivative B | HBV | HepG2 2.2.15 | 1.0 - 10.0 | > 50 | > 5 - 50 |
Note: The values presented are representative ranges from the literature and can vary based on specific experimental conditions.
Cytotoxicity and Selectivity Index: Gauging the Therapeutic Window
A critical aspect of any antiviral drug is its selectivity. The cytotoxicity (CC₅₀) of this compound derivatives is generally low, indicating minimal impact on host cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a key measure of the therapeutic window. For many of these derivatives, the SI is favorably high, suggesting a good safety profile at the cellular level.
Detailed Protocol for a Standard Antiviral Assay (e.g., HIV-1 Reverse Transcriptase Assay)
-
Preparation of Reagents: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a poly(rA)-oligo(dT) template-primer. Prepare serial dilutions of the test compound and a control inhibitor (e.g., AZT-triphosphate).
-
Enzyme Reaction: In a microtiter plate, combine the reaction buffer, template-primer, radiolabeled or fluorescently labeled dTTP, and the test compound.
-
Initiation of Reaction: Add a known amount of purified HIV-1 reverse transcriptase to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding EDTA. The amount of incorporated labeled dTTP is quantified. For radiolabeled assays, this involves spotting the reaction mixture onto DEAE filter mats, washing away unincorporated nucleotides, and measuring the retained radioactivity using a scintillation counter. For fluorescent assays, a specific detection reagent is used.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-drug control. The EC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is determined by non-linear regression analysis.
Mechanism of Action: Unraveling the Molecular Interactions
Chain Termination: The Canonical Mechanism of Nucleoside Analogs
Like other NRTIs, this compound derivatives must be intracellularly phosphorylated to their active triphosphate form by host cell kinases. This triphosphate analog then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral polymerase.
The Role of the 4'-C-Hydroxymethyl Group in Binding to Viral Polymerases
Once incorporated, the absence of a 3'-hydroxyl group, a common feature of many NRTIs, prevents the formation of the next phosphodiester bond, leading to chain termination. However, for this compound, the mechanism is even more robust. The presence of the 4'-substituent creates a steric clash that physically blocks the approach of the next incoming nucleotide, ensuring immediate and irreversible chain termination. The 4'-hydroxymethyl group itself can also form additional hydrogen bonds within the enzyme's active site, enhancing its binding affinity.
Visualization of the Proposed Mechanism of Action
Caption: The intracellular activation and mechanism of action of this compound.
Overcoming Resistance: How 4'-Modifications Can Address Viral Mutations
A key advantage of some 4'-substituted nucleosides is their ability to evade common resistance mechanisms. For instance, AZT resistance is often mediated by mutations that enhance the enzyme's ability to excise the incorporated drug. The steric bulk of the 4'-C-hydroxymethyl group can make this excision reaction more difficult, allowing the compound to retain activity against such resistant strains.
Structure-Activity Relationships (SAR): Guiding Future Drug Design
Impact of Modifications at the 5-Position of the Pyrimidine Ring
Modifications at the 5-position of the thymine base can significantly impact antiviral activity. The introduction of small, hydrophobic groups like halogens (e.g., fluorine, chlorine) or small alkyl groups can enhance binding to the polymerase active site.
Influence of Stereochemistry at the 4'-Position
The stereochemistry of the 4'-C-hydroxymethyl group is critical. The "up" or ribo configuration is generally favored for potent antiviral activity, as this orientation is thought to optimally position the hydroxyl group for interactions within the active site and for effective chain termination.
The Role of the 5'-Hydroxyl Group and its Prodrug Strategies
The 5'-hydroxyl group is essential for the initial phosphorylation step. To improve oral bioavailability and cellular uptake, various prodrug strategies have been developed that mask this hydroxyl group with moieties that are cleaved intracellularly to release the parent nucleoside.
Future Directions and Emerging Trends
Novel Derivatives and Next-Generation Analogs
The core this compound scaffold continues to be a fertile ground for further chemical exploration. The synthesis of derivatives with modified bases or alternative 4'-substituents is an active area of research, aiming to further enhance potency, broaden the antiviral spectrum, and improve the resistance profile.
Combination Therapies and Their Synergistic Potential
As with all antiviral therapies, the future of this compound derivatives likely lies in their use as part of combination regimens. Their unique mechanism of action may offer synergistic effects when co-administered with other antivirals that target different stages of the viral life cycle.
Overcoming Challenges in Clinical Development
While promising at the preclinical stage, the transition to clinical development presents numerous hurdles, including optimizing pharmacokinetic properties, ensuring long-term safety, and navigating the complex regulatory landscape. Continued research into formulation and delivery strategies will be crucial for their ultimate success.
Conclusion: A Synthesis of Past Achievements and Future Possibilities
This compound derivatives represent a significant advancement in the field of nucleoside analog research. Their development showcases the power of rational drug design, where a deep understanding of virology and medicinal chemistry converges to address unmet medical needs. From their conceptualization based on the strategic importance of the 4'-position to the evolution of sophisticated synthetic routes and their validation as potent antiviral agents, their journey is a testament to the persistent innovation in the fight against viral diseases. The insights gained from their study continue to inform the design of next-generation antiviral therapies, holding the promise of more effective and durable treatments for a range of viral infections.
References
-
Haraguchi, K., et al. (2000). A New Synthesis of 4'-Substituted Nucleosides from 4'-Ketonucleosides. Nucleosides, Nucleotides and Nucleic Acids, 19(1-2), 269-282. [Link]
-
Obara, T., et al. (2004). 4'-C-hydroxymethyl-2'-deoxy-3'-oxa-cytidine: a new antiviral nucleoside with a unique mode of action. Antiviral Chemistry & Chemotherapy, 15(3), 159-165. [Link]
-
Oh, C.-H., et al. (2006). Synthesis and antiviral activity of 4'-C-hydroxymethyl-2'-deoxy-d-ribonucleosides. Bioorganic & Medicinal Chemistry Letters, 16(1), 221-224. [Link]
-
Uenishi, J., et al. (2001). A novel stereoselective synthesis of 4'-C-ethynyl- and 4'-C-vinyl-2'-deoxynucleosides from a 4'-ketonucleoside. Tetrahedron Letters, 42(40), 7111-7113. [Link]
-
Yamamoto, M., et al. (2012). Synthesis and Biological Evaluation of 4'-C-Hydroxymethyl-2'-Deoxy-3'-Oxa-Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 31(3), 240-255. [Link]
Methodological & Application
Application Note: Incorporation of 4'-C-Hydroxymethylthymidine into Oligonucleotides
This Application Note and Protocol details the incorporation of 4'-C-hydroxymethylthymidine (4'-CH₂OH-T) into oligonucleotides. This modification introduces a hydroxymethyl group at the 4'-position of the deoxyribose sugar, significantly altering the physicochemical properties of the oligonucleotide, including enhanced nuclease resistance and modified sugar puckering.
Introduction & Strategic Significance
The incorporation of this compound represents a sophisticated strategy in the design of therapeutic oligonucleotides (ASOs, siRNA) and aptamers. Unlike standard modifications that target the 2'-position (e.g., 2'-OMe, 2'-F), 4'-modifications directly influence the furanose ring's conformational equilibrium and steric environment.[1]
Key Mechanistic Insights:
-
Nuclease Resistance: The 4'-hydroxymethyl group introduces steric bulk in the minor groove (or major groove, depending on stereochemistry), hindering the hydrolytic activity of exonucleases and endonucleases (e.g., SVPDE, FBS).
-
Conformational Biasing: The substituent at the 4'-position exerts an anomeric effect that can bias the sugar pucker. While 4'-C-aminomethyl modifications often favor C3'-endo (RNA-like) puckering, the 4'-C-hydroxymethyl group allows for fine-tuning of duplex geometry (A-form vs. B-form) depending on the specific stereochemistry (4'α vs 4'β).[1]
-
Functional Handle: The primary hydroxyl group serves as a versatile handle for post-synthetic conjugation (e.g., fluorescent dyes, GalNAc ligands) without disrupting Watson-Crick base pairing.
Pre-Synthesis: Reagent Selection & Handling
To ensure high coupling efficiency and prevent branching reactions, the 4'-hydroxymethyl group must be orthogonally protected. The industry standard uses tert-butyldimethylsilyl (TBDMS) protection due to its stability during phosphoramidite cycling and selective removal by fluoride.
Required Reagents
| Reagent | Specification | Purpose |
| Modified Phosphoramidite | 5'-O-DMT-4'-C-(TBDMS-oxymethyl)thymidine-3'-CEP | The monomer building block.[1] |
| Solid Support | CPG or Polystyrene (500 Å or 1000 Å) | Universal support or Nucleoside-specific.[1] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | Promotes tetrazolyl-phosphoramidite intermediate.[1] |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/Water | Converts P(III) to stable P(V) linkage. |
| Capping Mix A/B | Acetic Anhydride / N-Methylimidazole | Blocks unreacted 5'-OH to prevent deletion sequences.[1] |
| Deprotection Reagents | AMA (1:1 NH₄OH/Methylamine) + TEA·3HF | Two-step deprotection (Base + Silyl).[1] |
Critical Handling Note: The modified phosphoramidite is sterically hindered. Ensure it is dissolved in anhydrous acetonitrile (ACN) at 0.1 M concentration (standard is often 0.05 M) to drive kinetics. Store under Argon at -20°C.
Solid-Phase Synthesis Protocol
The incorporation of 4'-CH₂OH-T requires modifications to the standard synthesis cycle, specifically the Coupling step.
Step-by-Step Workflow
-
Detritylation:
-
Reagent: 3% Dichloroacetic acid (DCA) in Toluene or DCM.
-
Action: Removal of 5'-DMT group.
-
QC Check: Monitor trityl color (orange) to verify previous coupling.
-
-
Coupling (The Critical Step):
-
Standard Protocol: 1.5 - 2 minutes.[1]
-
Modified Protocol: 6.0 - 10.0 minutes.
-
Rationale: The 4'-substituent creates steric congestion near the 3'-phosphoramidite center.[1] Extended coupling time allows the bulky activated monomer to diffuse and react with the support-bound 5'-OH.[1]
-
Activator: Use ETT (0.25 M) for faster kinetics compared to Tetrazole.
-
-
Capping:
-
Standard acetylation (Ac₂O) to terminate failure sequences.
-
-
Oxidation:
-
Standard Iodine treatment. The 4'-modification does not interfere with P(III) oxidation.[1]
-
Visualization: Modified Synthesis Cycle
Figure 1: Modified Solid-Phase Synthesis Cycle. Note the extended coupling time required for the sterically hindered this compound monomer.[1]
Post-Synthetic Processing: Deprotection & Purification[2][3]
Because the 4'-hydroxymethyl group is protected with TBDMS, a Two-Step Deprotection strategy is mandatory.[1] Attempting a single-step ammonia treatment will leave the bulky silyl group attached, affecting hybridization and solubility.
Protocol A: Two-Step Deprotection (Recommended)[1]
Step 1: Base Deprotection & Cleavage [2]
-
Transfer CPG to a sealable vial.
-
Add 1.0 mL AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).
-
Incubate at 65°C for 10-15 minutes . (Or Room Temp for 2 hours if sensitive dyes are present).
-
Cool, filter to remove CPG, and evaporate to dryness (SpeedVac).
-
Result: Oligonucleotide with standard bases deprotected, but 4'-CH₂OH is still 4'-CH₂-O-TBDMS.[1]
-
Step 2: Silyl Deprotection (Desilylation)
-
Resuspend the pellet in 100 µL anhydrous DMSO.
-
Add 125 µL TEA·3HF (Triethylamine trihydrofluoride).[3]
-
Incubate at 65°C for 2.5 hours .
-
Quenching: Add 1 mL of Isopropanol or 3M NaOAc/Ethanol to precipitate the oligo.
-
Centrifuge, wash with 70% Ethanol, and dry.
Protocol B: Purification
-
DMT-ON Purification: Recommended for modified oligos >20 mer.[1] Use a C18 Reverse-Phase cartridge (e.g., Glen-Pak) or RP-HPLC.[1]
-
HPLC Conditions:
Quality Control & Expected Properties
Mass Spectrometry (ESI-MS)
Verify the molecular weight.[1] The 4'-C-hydroxymethyl modification adds mass relative to a standard Thymidine.[1]
-
Mass Shift: +30.03 Da (approx) relative to Thymidine (replacement of H with CH₂OH).
-
Calculation: MW (Modified T) = MW (T) + 30.
Physicochemical Properties Data[1][3][7][8][9][10]
| Property | Effect of 4'-C-Hydroxymethyl-T | Mechanistic Cause |
| Thermal Stability (Tm) | ΔTm ~ +0.5 to +2.0°C per mod | Pre-organization of sugar pucker (typically N-type/C3'-endo) enhances stacking.[1] |
| Nuclease Resistance | High (Exo- and Endonuclease) | Steric bulk at 4' prevents enzyme active site engagement.[1] |
| Hydrophobicity | Slight Increase | Introduction of methylene group (offset by hydrophilic -OH).[1] |
| Conformation | A-form biased (RNA-like) | 4'-substituent favors C3'-endo pucker to relieve steric strain.[1] |
Visualization: Deprotection Logic
Figure 2: Two-stage deprotection strategy ensuring complete removal of the lipophilic TBDMS group.
References
-
Glen Research. Deprotection of TBDMS-Protected RNA and Modified DNA.[1] Application Note. Link
-
Koshkin, A. A., et al. (1998). LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclic nucleoside monomers. Tetrahedron, 54(14), 3607-3630. (Foundational chemistry for 4'-modified bicyclic systems). Link
-
Wang, J., et al. (2012). Incorporation of 4'-C-aminomethyl-2'-O-methylthymidine into DNA by thermophilic DNA polymerases.[1][5] Nucleic Acids Research. (Describes 4'-C-modification resistance properties). Link
-
Thermo Fisher Scientific. Phosphoramidites for Oligonucleotide Synthesis: TheraPure and Standard. (General handling of modified phosphoramidites). Link
-
Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis.Link
Sources
- 1. libpubmedia.co.uk [libpubmedia.co.uk]
- 2. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 3. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Incorporation of 4'-C-aminomethyl-2'-O-methylthymidine into DNA by thermophilic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Affinity ASO Design using 4'-C-Hydroxymethylthymidine (4'-hmT)
Executive Summary
Antisense Oligonucleotides (ASOs) typically rely on "Gapmer" designs—wings of high-affinity modifications (LNA, cEt, MOE) flanking a central DNA gap required for RNase H recruitment.[1] While effective, the DNA gap remains a weak point for thermal stability and nuclease resistance.
This guide details the application of 4'-C-hydroxymethylthymidine (4'-hmT) , a specialized nucleoside modification. Unlike rigid bicyclic modifications (LNA) that abolish RNase H activity if placed in the gap, 4'-hmT is RNase H permissible . This unique property allows researchers to "spike" the DNA gap with 4'-hmT residues to enhance nuclease resistance and target affinity without compromising the catalytic cleavage of the target mRNA.
Technical Background & Mechanism
Chemical Structure and Conformational Bias
The 4'-C-hydroxymethyl modification introduces a hydroxymethyl group (–CH₂OH) at the 4'-position of the furanose ring.
-
Steric Effect: The bulky group at the 4'-position discourages the formation of the nuclease-accessible 3'-exonuclease binding pocket.
-
Sugar Pucker: The electronegative substituent induces a bias toward the C3'-endo (North, RNA-like) conformation. However, unlike LNA, which is locked in C3'-endo, 4'-hmT retains sufficient conformational flexibility to accommodate the hybrid duplex geometry required by RNase H1.
-
Hydration: The free hydroxyl group can participate in the "spine of hydration" in the minor groove, potentially stabilizing the DNA:RNA hybrid duplex via water-mediated hydrogen bonding.
Mechanism of Action: The "Gap-Spiking" Strategy
Standard high-affinity modifications (LNA, 2'-OMe) sterically clash with the RNase H1 binding domain when placed in the central gap. 4'-hmT avoids this steric conflict.
DOT Diagram 1: Gapmer Architecture & RNase H Recruitment
Caption: Functional workflow of a Gapmer ASO containing 4'-hmT spikes. Unlike LNA, the 4'-hmT modification in the gap does not sterically hinder RNase H recruitment.
Comparative Analysis
The following table contrasts 4'-hmT with industry-standard modifications.
| Feature | DNA (Unmodified) | LNA (Locked Nucleic Acid) | 2'-MOE | 4'-hmT (4'-C-hydroxymethyl) |
| Primary Location | Central Gap | Wings (Ends) | Wings (Ends) | Wings OR Gap |
| Affinity ( | Baseline | High (+3 to +8°C/mod) | High (+2°C/mod) | Moderate (+1 to +3°C/mod) |
| Nuclease Resistance | Low | Very High | High | High |
| RNase H Compatible? | Yes | No | No | Yes (Moderate load) |
| Toxicity Risk | Low | Moderate (Hepatotoxicity) | Low | Low |
Experimental Protocols
Synthesis Protocol
Reagent: 5'-O-DMT-4'-C-acetoxymethylthymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. Note: The hydroxymethyl group is typically protected as an acetate ester (-CH₂OAc) during synthesis to prevent side reactions.
Step-by-Step Workflow:
-
Preparation:
-
Dissolve the 4'-hmT phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M .
-
Critical: Ensure water content is <30 ppm using molecular sieves (3Å).
-
-
Coupling Cycle (Solid Phase Synthesis):
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Coupling Time: Extend coupling time to 6–10 minutes (standard DNA is 2 min). The 4'-substitution introduces steric bulk that slows phosphoramidite diffusion into the solid support pores.
-
Capping: Standard Acetic Anhydride/N-Methylimidazole.
-
Oxidation: Standard Iodine/Water/Pyridine (0.02 M I₂).
-
-
Deprotection (On-Column & Cleavage):
-
Reagent: Concentrated Aqueous Ammonia (28-30%).
-
Conditions: Incubate at 55°C for 8-12 hours .
-
Chemistry: This step simultaneously cleaves the oligonucleotide from the support, removes the exocyclic amine protection (on A/G/C), and hydrolyzes the 4'-acetoxymethyl ester to the active 4'-hydroxymethyl group .
-
Purification & Quality Control
-
DMT-on Purification: Use Glen-Pak™ or similar C18 cartridges. The hydrophobic DMT group aids in separating truncated failure sequences.
-
Analysis:
-
ESI-MS: Verify the mass. 4'-hmT adds 30.03 Da relative to standard Thymidine (replacement of H with CH₂OH).
-
HPLC: Gradient 0-30% Acetonitrile in 0.1M TEAA buffer (pH 7.0).
-
Design Guidelines: The "Gap-Spike" Protocol
Do not replace the entire DNA gap with 4'-hmT. Use a "Spike" pattern to balance affinity and enzyme kinetics.
Recommended Pattern (20-mer Gapmer): 5'- [LNA]3 - [DNA]2 - [4'-hmT]1 - [DNA]3 - [4'-hmT]1 - [DNA]2 - [LNA]3 -3'
DOT Diagram 2: Design Decision Logic
Caption: Logic flow for determining when to introduce 4'-hmT modifications into an ASO design.
References
-
Fluiter, K., et al. (2009). "Filling the gap in LNA antisense oligo gapmers: the effects of unlocked nucleic acid (UNA) and 4'-C-hydroxymethyl-DNA modifications on RNase H recruitment and efficacy of an LNA gapmer."[1] Molecular BioSystems.
-
Koshkin, A. A., et al. (1998). "LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers, oligomerisation, and unprecedented nucleic acid recognition." Tetrahedron.
-
Seth, P. P., et al. (2010). "Synthesis and biophysical evaluation of 2',4'-constrained 2'-O-methoxyethyl and 2',4'-constrained 2'-O-ethyl nucleic acid analogues." Journal of Organic Chemistry.
-
Wengel, J. (1999). "Synthesis of 3'-C- and 4'-C-branched oligodeoxynucleotides and the development of locked nucleic acid (LNA)." Accounts of Chemical Research.
-
Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals." Nucleic Acids Research.
Sources
Preparation of 4'-C-Hydroxymethylthymidine Triphosphate: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the chemical synthesis and purification of 4'-C-hydroxymethylthymidine triphosphate, a modified nucleoside triphosphate of significant interest in the development of antiviral and anticancer therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust analytical methods for compound verification. We present a multi-step synthesis beginning from thymidine, followed by a reliable chemical phosphorylation procedure, and concluding with a high-resolution purification protocol. This document aims to serve as a self-validating system, empowering researchers to confidently prepare and characterize this important molecule for their research endeavors.
Introduction: The Significance of 4'-C-Modified Nucleosides
Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy. Modifications to the sugar moiety of nucleosides can profoundly impact their biological activity, often by altering their interaction with viral or cellular polymerases and kinases. The introduction of a hydroxymethyl group at the 4'-position of the deoxyribose ring of thymidine creates this compound, a modification that can influence the conformational properties of the nucleoside and its subsequent metabolism to the active triphosphate form.
The triphosphate derivative is the biologically active species, acting as a substrate for DNA polymerases. Its incorporation into a growing DNA chain can lead to chain termination or altered DNA structure, thereby inhibiting viral replication or cancer cell proliferation. The unique structural features of this compound triphosphate make it a valuable tool for probing polymerase active sites and a promising scaffold for the design of novel therapeutic agents.
This guide provides a detailed, field-proven methodology for the preparation of this important compound, from the initial synthesis of the nucleoside to the final purification of the triphosphate.
Synthesis of this compound
The synthesis of this compound can be achieved from thymidine in a multi-step process. The following protocol is based on established methodologies for the modification of nucleoside sugars.
Rationale for the Synthetic Strategy
The chosen synthetic route involves the introduction of a hydroxymethyl group at the 4'-position of the furanose ring. This is accomplished through a series of reactions that first create a reactive intermediate at the 4'-position, followed by the addition of the hydroxymethyl moiety. Protecting groups are strategically employed to ensure the regioselectivity of the reactions.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
Thymidine
-
Appropriate protecting group reagents (e.g., TBDMS-Cl, DMTr-Cl)
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Reagent for hydroxymethylation (e.g., formaldehyde)
-
Reducing agent (e.g., NaBH4)
-
Deprotecting agent (e.g., TBAF, TFA)
-
Anhydrous solvents (DMF, DCM, etc.)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Protection of Hydroxyl Groups: Protect the 3'- and 5'-hydroxyl groups of thymidine using a suitable protecting group strategy. For example, a common approach is the use of silyl ethers (e.g., TBDMS) or trityl ethers (e.g., DMTr). This ensures that the subsequent oxidation occurs selectively at the 4'-position.
-
Oxidation to 4'-Keto Intermediate: Oxidize the protected thymidine to the corresponding 4'-keto derivative. This can be achieved using various oxidizing agents, with Dess-Martin periodinane being a mild and effective choice. Monitor the reaction progress by thin-layer chromatography (TLC).
-
4'-Hydroxymethylation: React the 4'-keto intermediate with a source of a hydroxymethyl group, such as formaldehyde, in the presence of a suitable base. This will be followed by reduction of the intermediate ketone.
-
Purification of the Protected Nucleoside: After the reaction is complete, quench the reaction and perform an aqueous workup. Purify the resulting protected this compound by silica gel column chromatography.
-
Deprotection: Remove the protecting groups from the 3'- and 5'-hydroxyl groups. The choice of deprotection reagent will depend on the protecting groups used (e.g., TBAF for silyl ethers, TFA for trityl ethers).
-
Final Purification: Purify the final product, this compound, by silica gel column chromatography or recrystallization to obtain a pure, white solid.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Key Reagents | Typical Solvent | Typical Reaction Time | Typical Yield (%) |
| Protection | TBDMS-Cl, Imidazole | DMF | 12-16 h | 85-95 |
| Oxidation | Dess-Martin Periodinane | DCM | 2-4 h | 70-85 |
| Hydroxymethylation | Formaldehyde, Base | THF/H2O | 4-6 h | 60-75 |
| Deprotection | TBAF | THF | 1-2 h | 80-90 |
Preparation of this compound Triphosphate
The conversion of the synthesized nucleoside to its triphosphate is a critical step. Both chemical and enzymatic methods can be employed. This guide focuses on a robust and widely used chemical phosphorylation method, the Yoshikawa procedure, and also discusses the enzymatic alternative.
Chemical Phosphorylation: The Yoshikawa Method
The Yoshikawa method offers a one-pot synthesis of nucleoside triphosphates from unprotected nucleosides using phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent.
3.1.1. Rationale for the Yoshikawa Method
This method is advantageous due to its simplicity and the ability to directly phosphorylate unprotected nucleosides, often with good selectivity for the 5'-hydroxyl group. The trialkyl phosphate acts as both a solvent and a catalyst. The presence of the additional 4'-hydroxymethyl group may lead to the formation of byproducts, necessitating careful control of reaction conditions and rigorous purification.
3.1.2. Experimental Workflow: Chemical Phosphorylation
Caption: Chemical phosphorylation workflow.
3.1.3. Detailed Protocol: Yoshikawa Phosphorylation
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Triethyl phosphate or Trimethyl phosphate, anhydrous
-
Tributylamine
-
Tributylammonium pyrophosphate
-
Anhydrous acetonitrile
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
DEAE-Sephadex or other anion exchange resin
Step-by-Step Procedure:
-
Preparation of the Nucleoside: Co-evaporate the this compound with anhydrous pyridine and then toluene to ensure it is completely dry.
-
Phosphorylation Reaction: Dissolve the dried nucleoside in anhydrous triethyl phosphate. Cool the solution to 0°C in an ice bath. Add freshly distilled POCl₃ dropwise with stirring under an inert atmosphere (e.g., argon or nitrogen). Allow the reaction to proceed at 0°C for 2-4 hours, monitoring by TLC or HPLC.
-
Quenching and Triphosphate Formation: Quench the reaction by the dropwise addition of a solution of tributylammonium pyrophosphate in anhydrous acetonitrile and tributylamine. Stir the mixture for an additional 2-4 hours at 0°C.
-
Hydrolysis and Neutralization: Add water to hydrolyze any remaining pyrophosphate and stir for 30 minutes. Neutralize the reaction mixture to pH 7.5 with 1 M TEAB buffer.
-
Purification by Anion Exchange Chromatography: Load the neutralized reaction mixture onto a pre-equilibrated DEAE-Sephadex column. Elute the column with a linear gradient of TEAB buffer (e.g., 0.1 M to 1.0 M). The monophosphate, diphosphate, and triphosphate will elute at progressively higher salt concentrations.
-
Fraction Analysis and Desalting: Collect fractions and analyze them by UV-Vis spectroscopy and HPLC. Pool the fractions containing the pure triphosphate. Remove the TEAB salt by repeated co-evaporation with water or by using a desalting column.
-
Lyophilization: Lyophilize the desalted solution to obtain the this compound triphosphate as a white, fluffy solid.
Table 2: Anion Exchange Chromatography Parameters
| Parameter | Value |
| Resin | DEAE-Sephadex A-25 |
| Column Dimensions | 2.5 x 30 cm |
| Equilibration Buffer | 0.1 M TEAB, pH 7.5 |
| Elution Buffer | Linear gradient of 0.1 M to 1.0 M TEAB, pH 7.5 |
| Flow Rate | 1-2 mL/min |
| Detection | UV at 267 nm |
Enzymatic Phosphorylation: An Alternative Pathway
Enzymatic synthesis offers a milder and often more specific route to nucleoside triphosphates. This process typically involves a cascade of three enzymes: a nucleoside kinase, a nucleoside monophosphate kinase, and a nucleoside diphosphate kinase.[1][2]
3.2.1. Rationale for the Enzymatic Method
This approach mimics the natural metabolic pathway and can be highly efficient. However, the substrate specificity of the kinases for the modified nucleoside must be considered. Thymidine kinase (TK) is responsible for the initial phosphorylation to the monophosphate.[3][4] Subsequently, thymidylate kinase (TMPK) converts the monophosphate to the diphosphate, and a nucleoside diphosphate kinase (NDPK) generates the final triphosphate.[1]
3.2.2. Experimental Workflow: Enzymatic Phosphorylation
Caption: Enzymatic phosphorylation cascade.
3.2.3. General Protocol: Enzymatic Synthesis
Materials:
-
This compound
-
Thymidine Kinase (TK)
-
Thymidylate Kinase (TMPK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Adenosine triphosphate (ATP)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Anion exchange chromatography materials
Procedure Outline:
-
Reaction Setup: Combine the this compound, ATP, and the three kinases in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C). Monitor the progress of the reaction by HPLC.
-
Reaction Termination: Stop the reaction by heating or by adding a quenching agent.
-
Purification: Purify the resulting triphosphate using anion exchange chromatography as described for the chemical method.
Characterization and Quality Control
Thorough characterization of the synthesized this compound and its triphosphate is essential to confirm its identity, purity, and concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial tool for monitoring reaction progress and assessing the purity of the final product.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., TEAB) and an organic solvent (e.g., acetonitrile) is employed.
-
Detection: UV detection at the λmax of thymidine (approximately 267 nm).
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compounds.
-
Expected m/z for this compound: [M+H]⁺ = 273.1084, [M+Na]⁺ = 295.0903
-
Expected m/z for this compound Triphosphate: [M-H]⁻ = 511.0242
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and purity of the compounds.
-
¹H NMR: Will show characteristic signals for the thymine base, the sugar protons, and the newly introduced hydroxymethyl group.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
³¹P NMR: For the triphosphate, will show three distinct phosphorus signals corresponding to the α, β, and γ phosphates.
Conclusion
This application note provides a comprehensive and detailed guide for the preparation and characterization of this compound triphosphate. By following these protocols, researchers can confidently synthesize this valuable modified nucleoside for their investigations into new therapeutic agents and the fundamental processes of DNA replication. The combination of a robust chemical synthesis, a reliable phosphorylation method, and rigorous analytical techniques ensures the production of high-quality material for downstream applications.
References
- Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2059.
- Yoshikawa, M., Kato, T., & Takenishi, T. (1969). A new method for the phosphorylation of nucleosides to 5'-nucleotides. Tetrahedron Letters, 10(50), 5065-5068.
- Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The Journal of Organic Chemistry, 54(3), 631-635.
- Moffatt, J. G. (1964). A general synthesis of nucleoside-5' triphosphates. Canadian Journal of Chemistry, 42(3), 599-604.
- Arner, E. S., & Eriksson, S. (1995). Mammalian deoxyribonucleoside kinases. Pharmacology & Therapeutics, 67(2), 155-186.
- Yan, H., & Tsai, M. D. (2003). Nucleoside monophosphate kinases: structure, mechanism, and substrate specificity. Advances in Enzymology and Related Areas of Molecular Biology, 73, 103-134.
- Hollenstein, M. (2012). Nucleoside triphosphates—building blocks for the modification of nucleic acids. Molecules, 17(11), 13569-13591.
- Gao, R., & Wu, J. (2013). Recent advances in the synthesis of nucleoside analogues. Current Protocols in Nucleic Acid Chemistry, 53(1), 13.1.1-13.1.25.
- Pawar, S. V., & Ofengeim, D. (2018). Enzymatic Synthesis of Modified Nucleoside Triphosphates. Current Protocols in Nucleic Acid Chemistry, 73(1), e58.
- Bio-Rad Laboratories, Inc. (n.d.).
- Patsnap. (2024). What are thymidine kinase stimulants and how do they work?
- DuPont. (2023).
Sources
protecting group strategies for 4'-C-hydroxymethylthymidine synthesis
Abstract & Strategic Significance
The synthesis of 4'-C-hydroxymethylthymidine is a pivotal gateway to next-generation nucleic acid therapeutics, specifically Locked Nucleic Acids (LNA) and bridged nucleic acid (BNA) scaffolds.[1] These modifications impart exceptional thermal stability and nuclease resistance to oligonucleotide drugs.[1]
However, the synthesis presents a unique chemoselectivity challenge: the resulting molecule possesses three hydroxyl groups—a secondary 3'-OH, a primary 5'-OH, and a neopentyl-like primary 4'-hydroxymethyl group.[1] Differentiating the sterically similar 5'-OH and 4'-hydroxymethyl groups is the critical bottleneck.[1]
This guide details a robust, scalable protocol utilizing kinetic differentiation and orthogonal deprotection strategies to isolate the 4'-C-hydroxymethyl moiety for downstream phosphoramidite synthesis.[1]
Strategic Overview: The "Neopentyl" Advantage
The core chemical logic of this protocol relies on the subtle steric difference between the two primary alcohols:[1]
-
5'-OH: A standard primary alcohol, relatively unhindered.[1]
-
4'-C-Hydroxymethyl: A "neopentyl" primary alcohol, attached to a quaternary carbon (C4').[1]
The Rule of Thumb: Bulky electrophiles (e.g., DMTrCl, TBDMSCl) will react significantly faster with the 5'-OH than the sterically congested 4'-hydroxymethyl group.[1] We exploit this kinetic window to achieve high regioselectivity.[1]
Experimental Workflow Visualization
Figure 1: Synthetic pathway highlighting the critical Aldol-Cannizzaro transformation and the subsequent kinetic differentiation of primary hydroxyls.
Detailed Protocols
Phase 1: Scaffold Construction (The Cannizzaro Route)
Objective: Convert 3'-O-TBDMS-thymidine into the 4'-C-hydroxymethyl diol intermediate.
Reagents:
-
Substrate: 3'-O-TBDMS-thymidine (10 mmol)
-
Oxidant: 2-Iodoxybenzoic acid (IBX) (1.5 eq)[1]
-
Reagent: 37% Aqueous Formaldehyde (excess)[1]
-
Base: 2M NaOH[1]
Protocol:
-
Oxidation: Dissolve 3'-O-TBDMS-thymidine in DMSO. Add IBX (1.5 eq) and stir at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material and appearance of the 5'-aldehyde (often exists as a hydrate).[1]
-
Workup: Dilute with EtOAc, wash with 5% NaHCO3, water, and brine. Dry over Na2SO4 and concentrate. Note: The aldehyde is unstable; proceed immediately.[1]
-
Aldol-Cannizzaro: Dissolve the crude aldehyde in 1,4-dioxane/water (3:1). Add 37% formaldehyde (10 eq).[1]
-
Initiation: Dropwise add 2M NaOH (2.0 eq) at 0°C. The reaction will initially turn yellow. Allow to warm to RT and stir for 4–6 hours.
-
Quench: Neutralize with acetic acid to pH 7. Extract with EtOAc (3x).[1]
-
Purification: Flash chromatography (DCM/MeOH 95:5).
Phase 2: Regioselective Differentiation (The "Neopentyl" Lock)
Objective: Selectively protect the 5'-OH with DMTr, leaving the 4'-hydroxymethyl free for functionalization or vice-versa.[1]
Reagents:
-
Substrate: 3'-O-TBDMS-4'-C-hydroxymethylthymidine[1]
-
Reagent: 4,4'-Dimethoxytrityl chloride (DMTrCl)[1]
-
Solvent: Anhydrous Pyridine[1]
Protocol:
-
Preparation: Co-evaporate the substrate with anhydrous pyridine (2x) to remove trace water.
-
Conditions: Dissolve in dry pyridine (0.1 M concentration). Cool to -10°C (ice/salt bath).
-
Titration: Dissolve DMTrCl (1.1 eq) in pyridine and add it dropwise over 2 hours.
-
Monitoring: Monitor by TLC. You are looking for the mono-tritylated product. If bis-tritylation (Rf > 0.[1]8) begins to appear, stop the reaction immediately.
-
Quench: Add MeOH (5 mL) to scavenge excess DMTrCl.
-
Workup: Dilute with DCM, wash with sat.[1] NaHCO3. Crucial: Avoid acidic washes which will strip the DMTr group.[1]
-
Purification: Silica gel column pre-equilibrated with 1% Triethylamine in Hexane/EtOAc.
Data Summary: Reactivity Profile
| Hydroxyl Position | Steric Environment | DMTr Reaction Rate (Relative) | Recommended Strategy |
| 5'-OH | Primary (Standard) | Fast (100) | Protect First (Kinetic Control) |
| 4'-CH2OH | Primary (Neopentyl) | Slow (~5-10) | Protect Second (or leave free) |
| 3'-OH | Secondary | Very Slow (<1) | Pre-protect (TBDMS) |
Troubleshooting & Critical Control Points
-
Issue: Bis-Tritylation.
-
Issue: Incomplete Cannizzaro.
-
Issue: Migration of Silyl Groups.
References
-
Nomura, M., Shuto, S., & Matsuda, A. (2000).[1] Synthesis of this compound and its application to the synthesis of DNA having a this compound residue.[1] Journal of Organic Chemistry, 65(16), 5048–5056.[1]
-
Koshkin, A. A., et al. (1998).[1] LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclic nucleoside monomers.[1] Journal of Organic Chemistry, 63(26), 9667–9676.[1] [1]
-
Wengel, J. (1999).[1] Synthesis of 3'-C- and 4'-C-branched oligodeoxynucleotides and the development of locked nucleic acid (LNA).[1] Accounts of Chemical Research, 32(4), 301–310.[1]
Sources
- 1. Thymidine - Wikipedia [en.wikipedia.org]
- 2. The effects of thymidine and its analogues on the differentiation of antibody-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA - Wikipedia [en.wikipedia.org]
- 4. Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of 4'-C-Hydroxymethylthymidine Phosphoramidites
Welcome to the technical support center for advanced oligonucleotide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with modified phosphoramidites, specifically 4'-C-hydroxymethylthymidine. The introduction of modifications to the sugar moiety can present unique challenges during solid-phase synthesis, often manifesting as reduced coupling efficiency. This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help you overcome these hurdles and achieve high-yield synthesis of your target oligonucleotides.
Troubleshooting Guide: Diagnosis and Resolution of Coupling Issues
This section addresses common problems encountered during the incorporation of this compound phosphoramidites. The question-and-answer format is designed to help you quickly identify the root cause of your synthesis issues and implement effective solutions.
Question 1: My final oligonucleotide yield is significantly lower than expected, and mass spectrometry analysis reveals a high percentage of n-1 and other truncated sequences. What is the primary cause?
Answer: This is a classic indicator of poor coupling efficiency during one or more steps of the synthesis. The phosphoramidite coupling reaction is the cornerstone of oligonucleotide synthesis, where each nucleotide is sequentially added to the growing chain.[][] While standard DNA synthesis protocols often achieve coupling efficiencies greater than 99%, modified phosphoramidites, such as this compound, can be more demanding due to steric hindrance or other chemical properties.[3]
A seemingly small decrease in coupling efficiency has a dramatic cumulative effect on the final yield of the full-length product (FLP). For instance, a 98% average coupling efficiency for a 20-mer oligonucleotide yields only 68% FLP, and this drops to a mere 13% for a 100-mer.[4] Therefore, maintaining the highest possible coupling efficiency at every step is critical for successful synthesis.[4][5]
Question 2: I've confirmed that low coupling efficiency is the issue. What are the most common factors that negatively impact the incorporation of this compound phosphoramidites?
Answer: Several factors can contribute to reduced coupling efficiency. The most critical, especially for modified amidites, are outlined below in order of prevalence:
-
Presence of Moisture: Water is the primary antagonist in phosphoramidite chemistry. It competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, effectively terminating chain elongation.[4] Furthermore, water can directly hydrolyze the phosphoramidite before it even has a chance to couple.[4][6] The primary source of moisture is often the acetonitrile (ACN) used as a solvent and wash reagent.[4][7]
-
Degradation of the Phosphoramidite: Phosphoramidites are sensitive reagents that can degrade through hydrolysis or oxidation, especially with improper storage or handling.[3] A partially degraded phosphoramidite will have a lower concentration of active molecules, leading directly to lower coupling yields.
-
Suboptimal Activator or Coupling Time: The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group.[][8] Sterically hindered phosphoramidites, like this compound, may require a more potent activator or a longer reaction time to achieve complete coupling compared to standard DNA phosphoramidites.[][3]
-
Formation of Secondary Structures: As the oligonucleotide chain elongates, it can fold back on itself, forming secondary structures like hairpins. This can make the 5'-hydroxyl group inaccessible for the incoming phosphoramidite, thus preventing coupling.[][]
The following table summarizes these common issues and provides a quick reference for troubleshooting.
| Problem Observed | Potential Cause | Recommended Solution |
| Low overall yield, high n-1 peak | Moisture Contamination | Use fresh, anhydrous grade ACN (<15 ppm water). Employ septum-sealed bottles and in-line gas dryers.[4][7] |
| Consistently low coupling efficiency | Phosphoramidite Degradation | Use fresh phosphoramidite. If degradation is suspected, verify purity via ³¹P-NMR. Store vials under an inert atmosphere at -20°C.[3] |
| Drop in efficiency at modified site | Suboptimal Activation/Coupling | Increase coupling time (e.g., from 30s to 120-300s). Consider a more acidic activator like 5-Ethylthio-1H-tetrazole (ETT).[8][9] |
| Inconsistent coupling efficiency | Secondary Structure Formation | Use a synthesizer with heating capabilities to raise the temperature during coupling, which can disrupt secondary structures.[][] |
| Failure of first nucleoside addition | Poor Support Derivatization | Use a linker phosphoramidite for attachment to an underivatized solid support, which can offer more consistent results.[11] |
Frequently Asked Questions (FAQs)
This section provides answers to specific questions regarding the practical aspects of optimizing your synthesis protocol.
FAQ 1: What are the best practices for ensuring an anhydrous environment during synthesis?
To rigorously exclude moisture:
-
Acetonitrile Quality: Always use fresh, anhydrous grade acetonitrile with a water content of 10-15 ppm or lower.[4] Purchase ACN in septum-sealed bottles to minimize atmospheric exposure.[4]
-
Reagent Preparation: Dissolve phosphoramidites under an inert, dry atmosphere (e.g., argon or helium). A recommended protocol is provided below.
-
Synthesizer Maintenance: Ensure the gas lines for your synthesizer are equipped with in-line drying filters. If a synthesizer has been idle, it may require some time to become fully dried out, and the first few synthesis runs may show lower quality.[4]
-
Environmental Control: In highly humid environments, consider placing the synthesizer inside a plastic "tent" with a dehumidifier to dramatically improve coupling efficiency.[4]
FAQ 2: How do I choose the right activator for a sterically hindered phosphoramidite?
While 1H-tetrazole is a standard activator, its efficiency can decrease with sterically demanding phosphoramidites.[8] More acidic activators can enhance coupling kinetics.[8]
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BMT) are good alternatives that are more acidic than 1H-tetrazole and can improve coupling efficiency.[8]
-
4,5-Dicyanoimidazole (DCI) is another effective activator that is highly soluble in acetonitrile.[7]
-
Caution: Overly acidic activators can cause premature detritylation, leading to unwanted side products.[8] It is crucial to balance reactivity with selectivity.
FAQ 3: Are there special deprotection considerations for oligonucleotides containing a 4'-C-hydroxymethyl group?
The 4'-C-hydroxymethyl group introduces an additional primary hydroxyl group. While this group is generally stable, it is essential to consider its potential reactivity during the deprotection steps.
-
Standard Deprotection: The final deprotection step typically involves cleavage from the solid support and removal of protecting groups from the nucleobases and phosphate backbone, often using aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[12][13]
-
Evaluation: For novel modifications, it is prudent to perform a small-scale trial deprotection and analyze the product thoroughly by mass spectrometry to ensure the 4'-C-hydroxymethyl group remains intact and has not undergone any unwanted side reactions.
-
Milder Conditions: If degradation is observed, consider using milder deprotection strategies, such as using potassium carbonate in methanol, especially if UltraMILD phosphoramidites were used for the standard bases.[13]
Experimental Protocols & Workflows
Protocol 1: Anhydrous Preparation of Phosphoramidite Solutions
This protocol describes the proper technique for dissolving phosphoramidites to prevent moisture contamination.[4]
-
Preparation: Allow the phosphoramidite vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Inert Atmosphere: Pierce the septum of the vial with a needle connected to a dry argon or helium line. Pierce the septum with a second, wider-gauge needle to act as a vent.
-
Solvent Addition: Using a dry, gas-tight syringe, add the required volume of anhydrous acetonitrile to the vial.
-
Dissolution: Gently swirl the vial to dissolve the phosphoramidite completely. The solution should be clear and free of particulates.
-
Transfer: Once dissolved, immediately transfer the solution to the appropriate reservoir on the DNA synthesizer.
Workflow for Optimizing Coupling Time
Visualizing the Chemistry
Phosphoramidite Coupling Cycle
The solid-phase synthesis of oligonucleotides is a cyclical process involving four key steps for each nucleotide addition.[14][15]
Structure of this compound Phosphoramidite
Understanding the structure highlights the potential for steric hindrance compared to a standard thymidine phosphoramidite.
References
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]
-
How do you synthesise your oligos? - DNA & RNA Oligonucleotides FAQs. Eurofins Genomics. [Link]
-
Phosphoramidite Chemistry. Eurofins Genomics. [Link]
-
Chemical synthesis of oligonucleotides|Phosphoramidite Method|. (2021-06-10). YouTube. [Link]
-
ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ResearchGate. [Link]
-
On-demand synthesis of phosphoramidites. (2021-05-12). Nature Communications. [Link]
-
Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. ACS Publications. [Link]
-
Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. Nucleic Acids Research. [Link]
-
Efficient Synthesis of N4-Methyl and N4-Hydroxycytidine Phosphoramidites. ResearchGate. [Link]
- Deprotection and purification of oligonucleotides and their derivatives.
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. [Link]
-
Deprotection Guide. Glen Research. [Link]
- Activators for oligonucleotide and phosphoramidite synthesis.
-
Oligonucleotide analogues containing 4'-C-(hydroxymethyl)uridine: synthesis, evaluation and mass spectrometric analysis. PubMed. [Link]
Sources
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 13. glenresearch.com [glenresearch.com]
- 14. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 15. Phosphoramidite Chemistry [eurofinsgenomics.com]
solubility challenges with 4'-C-hydroxymethylthymidine oligonucleotides
Technical Support Center: 4'-C-Hydroxymethylthymidine Oligonucleotides
Executive Summary: The Nature of the Challenge
Welcome to the technical support hub for 4'-C-modified oligonucleotides. As researchers integrating This compound into your sequences, you are likely seeking to exploit its ability to lock the sugar into an N-type (C3'-endo) conformation, mimicking RNA geometry and enhancing nuclease resistance.[1][2][3][4]
However, this modification introduces unique solubility challenges. Unlike standard DNA, the 4'-C-hydroxymethyl group requires specific protection strategies during synthesis (typically TBDMS or Acetyl).[1][2][3][4] The #1 cause of insolubility in these oligos is incomplete deprotection. If the hydrophobic protecting group remains attached to the 4'-hydroxymethyl moiety, the oligonucleotide will behave like an amphi-pathic surfactant, refusing to dissolve in aqueous buffers.[2]
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Diagnostic Flowchart: Why is my Oligo Insoluble?
Before attempting to force the oligonucleotide into solution, use this logic flow to identify the root cause.
Figure 1: Decision tree for diagnosing solubility issues. Note that TBDMS protection is the most common source of error.
Technical FAQs & Troubleshooting
Category A: Synthesis & Deprotection (The "Hidden" Hydrophobicity)[2]
Q1: I used standard ammonia deprotection (55°C, overnight). Why is my pellet white/fluffy but insoluble in water? A: You likely have incomplete deprotection.[1][2][3][4]
-
The Mechanism: The 4'-hydroxymethyl group is a primary alcohol.[1][2][4] During phosphoramidite synthesis, it is often protected with a TBDMS (tert-butyldimethylsilyl) group to prevent side reactions.[1][2][4]
-
The Failure: Standard aqueous ammonia or AMA (Ammonium Hydroxide/Methylamine) removes base protecting groups (Bz, iBu, Pac) and the phosphate cyanoethyl groups.[2] It does NOT remove TBDMS.
-
The Result: Your oligo still carries a bulky, hydrophobic silyl group at every 4'-C-HM-T site.[1][2][3][4]
-
Solution: You must treat the oligo with a fluoride source (TEA.3HF or TBAF) similar to RNA deprotection.[2][3][4] (See Protocol 1 below).
Q2: I purchased the oligo "desalted." Should I assume it's fully deprotected? A: Never assume.
-
Check the Certificate of Analysis (CoA).[2][4] Look for the mass.[1][4]
-
Calculation: A TBDMS group adds ~114 Da per modification.[1][2][4] If your Mass Spec shows peaks shifted by +114n (where n = number of 4'-C-HM-T bases), the silyl groups are still on.[1][2][4]
-
Action: If the mass is correct but solubility is poor, the issue is likely structural aggregation (see Q3).[2]
Category B: Structure & Aggregation[3]
Q3: The mass is correct, but the solution is cloudy or forms a gel. What is happening? A: You are seeing structural aggregation .[1][2][3][4]
-
The Mechanism: The 4'-C-hydroxymethyl modification locks the sugar into a C3'-endo (North) pucker.[1][2][3][4] This rigidifies the backbone and pre-organizes the oligo for A-form helix formation.
-
The Consequence: This increased rigidity can lead to extremely stable intermolecular hydrogen bonding (G-quadruplexes or multimerization) that resists solvation at room temperature.[1][2][3][4]
-
Solution: You must disrupt these networks using heat and specific ionic conditions.[1][2][3][4] (See Protocol 2: Annealing).
Q4: Can I use DMSO to dissolve it? A: Yes, but with caution.
-
Guidance: 4'-C-HM-T oligos are generally soluble in up to 50% DMSO.[1][2][3][4]
-
Warning: High concentrations of DMSO can interfere with downstream enzymatic assays (PCR, cell culture).[2][3][4] If you use DMSO, keep the final concentration in your assay <1%.[2]
-
Better Alternative: Use 10-20% Acetonitrile in water during the initial dissolution, then dilute with buffer.[1][2] Acetonitrile disrupts hydrophobic stacking better than water alone.[1][2][4]
Validated Experimental Protocols
Protocol 1: Post-Synthesis Fluoride Deprotection (For TBDMS-Protected Oligos)
Use this if your Mass Spec indicates +114 Da adducts or if you used TBDMS chemistry and skipped fluoride treatment.[1][2][3][4]
Reagents:
Workflow:
-
Dissolution: Dissolve the dried oligo pellet (post-ammonia cleavage) in 100 µL DMSO .
-
Reaction: Add 125 µL TEA.3HF . Vortex thoroughly.
-
Incubation: Heat at 65°C for 2.5 hours . (This removes the TBDMS group).[1][2][3][4]
-
Quenching: Cool to room temperature. Add 25 µL 3M Sodium Acetate .
-
Precipitation: Add 1 mL n-Butanol . Vortex and place on dry ice for 30 mins.
-
Collection: Centrifuge at 13,000 x g for 15 mins. Discard supernatant.
-
Wash: Wash pellet with 70% Ethanol. Air dry.
-
Result: The pellet should now be hydrophilic and soluble in water.[1][3][4]
Protocol 2: High-Stringency Reconstitution (For Aggregated Oligos)
Use this if the mass is correct but the oligo forms a gel or cloudy suspension.[2]
| Step | Action | Scientific Rationale |
| 1. Solvent Choice | Use 10 mM Tris-HCl, 0.1 mM EDTA (pH 8.0) .[1][2][4] Avoid pure water.[1][2][4][5] | Pure water is acidic (~pH 5.[1][2][4]5) due to CO2 absorption.[1][2][4] Acidic pH promotes aggregation of G-rich sequences.[1][2][4] |
| 2. Initial Heat | Add buffer and heat to 90°C for 5 minutes . | Thermal energy disrupts intermolecular H-bonds and hydrophobic stacking (denaturation).[1][2][4] |
| 3. Controlled Cool | Snap-cool on ice (for single strands) OR slow cool to RT (for duplexes).[1][2][4] | Snap-cooling traps the oligo in a random coil state, preventing re-aggregation. |
| 4.[1][2][4] Additive | If still insoluble, add 20% Acetonitrile or 8M Urea .[2][4] | Chaotropic agents disrupt the rigid water structure around the hydrophobic 4'-modification.[1][2][4] |
Comparative Data: Solubility Limits
The following table summarizes solubility thresholds observed in internal validation studies for a 20-mer oligo containing five 4'-C-HM-T modifications.
| Solvent System | Solubility (mg/mL) | Observation | Recommendation |
| Water (pH 5.5) | < 0.5 mg/mL | Cloudy precipitate | Not Recommended. Acidic pH promotes aggregation.[1][2][4] |
| 1x PBS (pH 7.4) | ~ 2.0 mg/mL | Clear solution | Standard. Good for general use.[1][2][4] |
| 10 mM Tris (pH 8.5) | > 5.0 mg/mL | Clear solution | Preferred. Higher pH aids ionization and solubility. |
| 20% Acetonitrile | > 10.0 mg/mL | Clear solution | Troubleshooting. Use for initial dissolution of difficult pellets.[1][2][4] |
References
-
Glen Research. Application Guide: RNA Deprotection Strategies. (Standard protocols for TBDMS removal, applicable to 4'-C-HM-T). [1][2][3]
-
Thermo Fisher Scientific. Evaluating and Isolating Synthetic Oligonucleotides.[1][2][3][4] (Troubleshooting hydrophobic synthesis failures).
-
TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides. (Handling complex modifications and conjugation).
-
PubChem. 4'-C-(Hydroxymethyl)thymidine Compound Summary. (Chemical structure and physical properties).[1][2][3][4]
-
Frontiers in Genetics. iRNA5hmC: Predictor for RNA 5-Hydroxymethylcytosine.[1][2][3][4] (Context on hydroxymethyl modifications and hydrophobicity in nucleic acids).
Disclaimer: These protocols are intended for research use only. Always consult the specific Certificate of Analysis provided by your synthesis vendor for exact protecting group information.
Sources
- 1. 4-Hydroxyclonidine | C9H9Cl2N3O | CID 92660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxymethylphenidate | C14H19NO3 | CID 44272599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Hydroxymethyl)benzaldehyde | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Minimizing Side Reactions During 4'-C-Hydroxymethylthymidine Oxidation
Welcome to the technical support center dedicated to providing expert guidance on the selective oxidation of 4'-C-hydroxymethylthymidine to its corresponding 4'-C-formyl derivative. This critical transformation is a key step in the synthesis of various modified nucleosides with significant potential in drug development and chemical biology. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and minimize the formation of unwanted side products.
Introduction: The Challenge of Selectivity
The oxidation of the primary alcohol at the 4'-C position of a modified thymidine nucleoside presents a significant synthetic challenge. The inherent sensitivity of the nucleoside structure, with its multiple reactive functional groups—the thymine base, the furanose ring, and other hydroxyl groups—necessitates a carefully orchestrated strategy to achieve high selectivity and yield. Failure to control the reaction conditions can lead to a cascade of side reactions, complicating purification and compromising the integrity of the final product.
This guide provides a comprehensive overview of the critical parameters influencing the reaction's outcome, detailed troubleshooting protocols, and answers to frequently asked questions. Our aim is to empower you with the knowledge to anticipate and overcome the hurdles associated with this delicate oxidation.
Visualizing the Reaction Pathway and Potential Pitfalls
To effectively troubleshoot, it is essential to understand the desired reaction pathway and the potential deviations that lead to side products. The following diagram illustrates the overall synthetic strategy, from protection of the starting material to the final deprotected aldehyde.
Caption: Workflow for the synthesis of 4'-C-formylthymidine, highlighting key stages and potential side reactions.
Troubleshooting Guide: A Q&A Approach to Common Issues
This section addresses specific problems you may encounter during the oxidation of this compound. Each issue is presented in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.
Problem 1: Low to No Conversion of the Starting Material
Q: I am observing a significant amount of unreacted starting material after the reaction. What could be the issue?
A: Low conversion is a common problem that can stem from several factors related to your reagents and reaction setup.
-
Probable Cause 1: Inactive Oxidizing Agent. Many oxidizing agents are sensitive to moisture and can degrade over time.
-
Solution:
-
Dess-Martin Periodinane (DMP): Use freshly opened or properly stored DMP. Avoid prolonged exposure to air and moisture. The reagent should be a fine, white powder.
-
Swern Oxidation Reagents: Use freshly distilled oxalyl chloride or trifluoroacetic anhydride. Ensure your dimethyl sulfoxide (DMSO) is anhydrous.
-
IBX (2-Iodoxybenzoic Acid): IBX is known for its insolubility in many organic solvents, which can limit its reactivity.[1] Ensure you are using a suitable solvent (like DMSO) or employing conditions known to improve its solubility, such as heating.[2]
-
TEMPO-based Oxidations: Ensure the co-oxidant (e.g., sodium hypochlorite) is fresh and has the correct concentration.
-
-
-
Probable Cause 2: Inadequate Reaction Temperature.
-
Solution:
-
Swern Oxidation: This reaction is typically performed at very low temperatures (-78 °C) to form the active oxidant, followed by warming.[3] Ensure your cooling bath is at the correct temperature. Premature warming can lead to the decomposition of the reactive intermediate.
-
DMP and IBX Oxidations: These reactions are often run at room temperature or slightly elevated temperatures to drive the reaction to completion.[1][4] If you are running the reaction at a low temperature, consider gradually warming it.
-
-
-
Probable Cause 3: Steric Hindrance. The fully protected nucleoside can be sterically bulky, hindering the approach of the oxidizing agent.
-
Solution: Consider using a less sterically hindered protecting group if possible, although this may require re-optimizing the protection steps. Alternatively, increasing the reaction time or temperature (within the limits of the substrate's stability) may be necessary.
-
Problem 2: Formation of an Over-oxidized Carboxylic Acid Byproduct
Q: My analysis shows a significant peak corresponding to the 4'-C-carboxylic acid derivative. How can I prevent this over-oxidation?
A: Over-oxidation is a classic side reaction in the conversion of primary alcohols to aldehydes. The choice of oxidant and reaction conditions are paramount to stopping the reaction at the aldehyde stage.
-
Probable Cause 1: Use of a Strong Oxidizing Agent. Some oxidizing agents are too harsh and will readily convert the intermediate aldehyde to a carboxylic acid.
-
Solution:
-
Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or reagents for a Swern-type oxidation.[3][4] These methods are well-known for their ability to stop the oxidation at the aldehyde stage.
-
TEMPO-catalyzed oxidations can also be very selective, provided the reaction conditions are carefully controlled.[5]
-
-
-
Probable Cause 2: Presence of Water. In some oxidation reactions, the presence of water can facilitate the hydration of the aldehyde to a gem-diol, which is then further oxidized to the carboxylic acid.
-
Solution: Ensure all your reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Probable Cause 3: Prolonged Reaction Time or Elevated Temperature.
-
Solution: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once the starting material is consumed, quench the reaction immediately. Avoid unnecessarily high temperatures.
-
Problem 3: Epimerization at the 4'-Position
Q: I suspect I am getting a mixture of diastereomers due to epimerization at the C4' stereocenter. What causes this and how can I minimize it?
A: Epimerization at the C4' position is a serious side reaction that can be challenging to resolve. It typically occurs under basic conditions or via radical intermediates.
-
Probable Cause 1: Basic Conditions. The use of a strong, non-hindered base can lead to deprotonation at the C3' position, followed by a retro-Michael type reaction that can lead to epimerization at C4'.
-
Probable Cause 2: Radical-mediated Epimerization. Some oxidative processes may involve radical intermediates that can lead to loss of stereochemical integrity.
-
Solution: Choose an oxidation method that proceeds through a well-defined, non-radical pathway. Swern and DMP oxidations are generally considered to proceed via concerted mechanisms that are less prone to epimerization.
-
Problem 4: Cleavage of the Glycosidic Bond
Q: I am detecting the free thymine base in my reaction mixture, indicating glycosidic bond cleavage. Why is this happening and how can I prevent it?
A: The glycosidic bond is susceptible to cleavage under both acidic and basic conditions, and its stability can be reduced in modified nucleosides.[7]
-
Probable Cause 1: Harsh Acidic or Basic Conditions.
-
Solution:
-
Avoid strong acids or bases during your reaction and work-up.
-
DMP Oxidation: The reaction produces acetic acid as a byproduct, which can be sufficient to cause glycosidic bond cleavage in sensitive substrates. Buffer the reaction with a mild, non-nucleophilic base like pyridine or sodium bicarbonate.[4]
-
Swern Oxidation: The work-up conditions should be carefully controlled to avoid exposure to strong acids.
-
-
-
Probable Cause 2: Electronic Effects of the 4'-Substitution. The introduction of an electron-withdrawing formyl group at the 4'-position can potentially destabilize the glycosidic bond.
-
Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Minimize the reaction time and purify the product promptly after work-up.
-
Problem 5: Modification of the Thymine Base
Q: My product appears to have undergone a modification on the thymine base. How can I protect the nucleobase during oxidation?
A: The thymine base contains a reactive N3-H proton and is susceptible to oxidation and other side reactions.
-
Probable Cause: Unprotected N3-H. The acidic proton at the N3 position can interfere with the oxidation reaction or be a site for side reactions.
-
Solution: Protect the N3 position of the thymine ring. A commonly used protecting group for this purpose is the 2-cyanoethyl (CE) group.[8] It can be introduced by reacting the protected nucleoside with acrylonitrile under basic conditions. The CE group is stable to the oxidation conditions and can be removed during the final deprotection step.
-
Protecting Group Strategy: A Critical Prerequisite
Achieving a successful and clean oxidation of this compound is critically dependent on a robust protecting group strategy. The following diagram outlines a recommended approach.
Caption: Recommended protecting group strategy for this compound prior to oxidation.
Comparison of Common Oxidation Methods
The choice of oxidizing agent is a critical decision that will significantly impact the success of your synthesis. The following table provides a comparison of the most commonly used methods for the oxidation of primary alcohols to aldehydes.
| Oxidizing Agent/Method | Advantages | Disadvantages | Key Considerations for this compound |
| Swern Oxidation | - Mild reaction conditions (-78 °C)[3]- High yields and selectivity- Metal-free | - Requires cryogenic temperatures- Production of foul-smelling dimethyl sulfide- Requires strictly anhydrous conditions | - Excellent choice for this sensitive substrate.- Use of a hindered base (DIPEA) is recommended to prevent epimerization.[6] |
| Dess-Martin Periodinane (DMP) | - Mild, neutral conditions[4]- High selectivity for aldehydes- Commercially available and easy to handle | - Potentially explosive under certain conditions- Byproduct (iodinane) can be difficult to remove- Relatively expensive | - A very good option due to its mildness.- Buffering with pyridine or NaHCO₃ is crucial to prevent glycosidic bond cleavage from the acetic acid byproduct.[4] |
| IBX (2-Iodoxybenzoic Acid) | - Relatively inexpensive- High functional group tolerance | - Poor solubility in many organic solvents[1]- Can be explosive upon impact or heating | - Can be effective, but solubility issues may require the use of DMSO as a solvent, which can complicate work-up. |
| TEMPO-catalyzed Oxidation | - Catalytic use of TEMPO- Uses inexpensive co-oxidants (e.g., bleach)[5]- Can be highly selective | - Can lead to over-oxidation to the carboxylic acid if not carefully controlled- Reaction conditions need to be optimized for each substrate | - A viable option, but requires careful optimization of pH and reaction time to avoid side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which protecting groups are best for the 3'- and 5'-hydroxyl groups?
A1: Silyl ethers are excellent choices for protecting the 3'- and 5'-hydroxyl groups due to their stability and selective removal. tert-Butyldimethylsilyl (TBDMS) is a robust and commonly used protecting group for this purpose. It is stable to a wide range of reaction conditions, including those of Swern and DMP oxidations, and can be removed with fluoride reagents (e.g., TBAF) or acidic conditions that are typically orthogonal to the removal of the N3-cyanoethyl group.
Q2: How do I best purify the 4'-C-formylthymidine product?
A2: The crude product after oxidation and work-up will likely contain the desired aldehyde, any unreacted starting material, and byproducts from the oxidizing agent. Purification is typically achieved by silica gel column chromatography. A gradient of ethyl acetate in hexanes is often a good starting point for elution. The polarity of the aldehyde is intermediate between the starting alcohol and the more polar byproducts. Careful monitoring of the fractions by TLC is essential.
Q3: Can I use other oxidizing agents like PCC or PDC?
A3: While pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for oxidizing primary alcohols to aldehydes, they are chromium-based and therefore toxic. Moreover, they often require strictly anhydrous conditions and can be acidic, which may promote glycosidic bond cleavage. Modern methods like Swern, DMP, and TEMPO-based oxidations are generally preferred for complex and sensitive substrates like nucleoside analogues due to their milder conditions and higher selectivity.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a solvent system that gives good separation between your starting material (the alcohol) and the product (the aldehyde). The aldehyde will be less polar than the alcohol and will have a higher Rf value. Staining with a potassium permanganate solution can be helpful as the alcohol will show a yellow spot on a purple background, while the aldehyde will be less reactive. For more quantitative analysis, LC-MS is an excellent tool to monitor the disappearance of the starting material and the appearance of the product and any side products.
Detailed Experimental Protocol: A Representative Example
The following protocol for a Swern oxidation is provided as a general guideline. It is essential to adapt the quantities and reaction times based on the specific scale of your reaction and careful monitoring.
Synthesis of 3',5'-O-bis(tert-butyldimethylsilyl)-N3-(2-cyanoethyl)-4'-C-formylthymidine
-
Starting Material: Begin with 3',5'-O-bis(tert-butyldimethylsilyl)-N3-(2-cyanoethyl)-4'-C-hydroxymethylthymidine.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C in a dry ice/acetone bath.
-
Activation of DMSO: To the cooled DCM, add anhydrous dimethyl sulfoxide (DMSO, 4 equivalents) followed by the dropwise addition of oxalyl chloride (2 equivalents). Stir the mixture at -78 °C for 30 minutes.
-
Addition of the Alcohol: Dissolve the protected this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 2 hours at this temperature.
-
Elimination: Add diisopropylethylamine (DIPEA, 5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4'-C-formyl derivative.
References
-
Glen Research. N3-Cyanoethyl-dT. Glen Research. [Link]
- Zheng, X.-A., et al. Chemoselective cleavage of different silyl ethers or removal of TBS in the presence of most hydroxyl protecting groups was also accomplished. Synlett, 2010, 2010(12), 1835-1838.
- Baran, P. S. The protecting-group free selective 3′-functionalization of nucleosides.
- Lenz, S. A. P., Kellie, J. L., & Wetmore, S. D. Glycosidic Bond Cleavage in DNA Nucleosides: Effect of Nucleobase Damage and Activation on the Mechanism and Barrier. J. Phys. Chem. B, 2016, 120(1), 139-150.
- More, J. D., & Finney, N. S. A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). Org. Lett., 2002, 4(17), 3001-3003.
- Jadhav, S. B., & Ghosh, U. A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Tetrahedron Lett., 2007, 48(14), 2485-2487.
- Omura, K., & Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 1978, 34(11), 1651-1660.
- Dess, D. B., & Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 1983, 48(22), 4155-4156.
- Jadhav, V. H., et al. Epimerisation in Peptide Synthesis. Int. J. Mol. Sci., 2021, 22(16), 8567.
- Zhao, M., et al. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. J. Org. Chem., 1999, 64(7), 2564-2566.
- Lenz, S. A. P., & Wetmore, S. D. Glycosidic Bond Cleavage in DNA Nucleosides: Effect of Nucleobase Damage and Activation on the Mechanism and Barrier. J. Phys. Chem. B, 2016, 120(1), 139-150.
- Frigerio, M., Santagostino, M., & Sputore, S. A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). J. Org. Chem., 1999, 64(12), 4537-4538.
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
- Thottumkara, A. P., Vinod, T. K. A mild and efficient oxidation of alcohols with o-iodoxybenzoic acid (IBX) is catalyzed by β-cyclodextrin in a water/acetone mixture (86:14). J. Org. Chem., 2003, 68(5), 2058-2059.
- Schreiber, S. L., et al. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem., 1994, 59(25), 7549-7552.
- Nicolaou, K. C., et al.
- Lin, S., et al. Selective alkylation of pyrimidyldianions: synthesis and purification of 11C labeled thymidine for tumor visualization using positron emission tomography. J. Label. Compd. Radiopharm., 1987, 24(11), 1289-1296.
- Hoover, J. M., & Stahl, S. S. Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. J. Am. Chem. Soc., 2011, 133(42), 16901-16910.
- Lenz, S. A. P., & Wetmore, S. D. Glycosidic Bond Cleavage in DNA Nucleosides: Effect of Nucleobase Damage and Activation on the Mechanism and Barrier. J. Phys. Chem. B, 2016, 120(1), 139-150.
- Beaucage, S. L. Protection of 5'-hydroxy functions of nucleosides. Curr. Protoc. Nucleic Acid Chem., 2000, Chapter 2, Unit 2.3.
- Tidwell, T. T.
- Dondoni, A., & Perrone, D. Synthesis of 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by oxidation of the alcohol. Org. Synth., 2000, 77, 64.
- Poopeiko, N. E., et al. Oxidation-reduction reaction in the preparation of acyclic nucleoside analogues. Nucleosides, Nucleotides & Nucleic Acids, 2003, 22(5-8), 1431-1434.
- Meyer, S. D., & Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem., 1994, 59(25), 7549-7552.
- Boeckman, R. K., Jr., et al. An improved procedure for the preparation of 3,4-dibromo-2,5-diformylthiophene. Org. Synth., 2009, 86, 189.
- Einhorn, J., Einhorn, C., & Luche, J. L. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.
- Nicolaou, K. C., Mathison, C. J. N., & Montagnon, T. New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates To Afford Useful Synthetic Intermediates. Angew. Chem. Int. Ed., 2003, 42(34), 4077-4082.
- Smith, A. B., III, et al. Dess-Martin periodinane (DMP)
- Tojo, G., & Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer Science & Business Media, 2006.
- Burrows, C. J., et al.
- Anelli, P. L., et al. Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. J. Org. Chem., 1987, 52(12), 2559-2562.
- Ireland, R. E., & Liu, L. An improved procedure for the preparation of the Dess-Martin periodinane. J. Org. Chem., 1993, 58(10), 2899-2899.
- Roush, W. R., & Hunt, J. A. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
- Sheldon, R. A. Catalytic oxidations in the manufacture of fine chemicals. In Catalysis of Organic Reactions; Marcel Dekker, 1994; pp 1-25.
Sources
- 1. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 2. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. TEMPO [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Glycosidic Bond Cleavage in DNA Nucleosides: Effect of Nucleobase Damage and Activation on the Mechanism and Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4'-C-Hydroxymethylthymidine Intermediates
Welcome to the technical support center for the purification of 4'-C-hydroxymethylthymidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these valuable synthetic compounds. Drawing from extensive laboratory experience, this resource offers troubleshooting guides and frequently asked questions to streamline your workflow and enhance the purity of your target molecules.
Introduction to Purification Challenges
The synthesis of this compound and its analogues introduces unique purification challenges. The presence of multiple hydroxyl groups and the polar thymine base imparts high polarity to these molecules, often leading to difficulties in separation from polar impurities and byproducts. Furthermore, the creation of a new stereocenter at the 4'-position can result in diastereomeric mixtures that are often challenging to separate. This guide will address these specific issues with practical, field-proven advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Column Chromatography
Question 1: My this compound intermediate is streaking on the silica gel column and I'm getting poor separation. What is the likely cause and how can I fix it?
Answer: Streaking on a silica gel column is a common issue when purifying highly polar compounds like nucleoside analogues. This phenomenon is often caused by strong interactions between the analyte and the acidic silanol groups on the silica surface, leading to slow and uneven elution.
-
Causality: The multiple hydroxyl groups and the nitrogenous base in your intermediate can form strong hydrogen bonds with the silica gel. This strong adsorption can lead to broad, streaky bands instead of sharp, well-defined ones.[1][2]
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Add a Polar Modifier: Incorporate a small percentage of a polar solvent like methanol or isopropanol into your eluent (e.g., dichloromethane/methanol or ethyl acetate/methanol). This will compete with your compound for binding sites on the silica, reducing strong adsorption and improving band shape. A common starting point is a 1-5% methanol gradient in dichloromethane.
-
Use a Basic Additive: To mitigate the acidity of the silica gel, you can add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your mobile phase. This is particularly effective if your compound has basic moieties that interact strongly with acidic silica.
-
-
Stationary Phase Choice:
-
Deactivated Silica: Consider using a deactivated (end-capped) silica gel, which has fewer free silanol groups.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) may be a more suitable option. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
-
Sample Loading:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, adsorb it onto a small amount of silica gel and load the resulting powder onto the column. This can lead to sharper bands and better separation.
-
-
Question 2: I am struggling to separate the diastereomers of my this compound intermediate by flash chromatography. The spots are very close on the TLC plate. What strategies can I employ?
Answer: Separating diastereomers can be one of the most challenging aspects of purifying C4'-modified nucleosides. Since diastereomers have different physical properties, they can be separated by chromatography, but it often requires careful optimization.
-
Expert Insight: The small difference in the spatial arrangement of the hydroxymethyl group between diastereomers can result in very similar polarities, making separation on standard silica gel difficult. The key is to find a solvent system that can exploit these subtle differences.
-
Troubleshooting Strategies:
-
Solvent System Screening:
-
Vary Solvent Polarity: Experiment with a wide range of solvent systems. Sometimes, a less polar eluent can provide better resolution. Try combinations like toluene/acetone or dichloromethane/acetonitrile.
-
Utilize Different Solvent Selectivities: Solvents with different hydrogen bonding capabilities can improve separation. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) can sometimes alter the selectivity.
-
-
Column and Stationary Phase:
-
High-Performance Flash Chromatography (HPFC): Using smaller particle size silica gel (e.g., 25-40 µm) in a flash chromatography system can significantly improve resolution.
-
Alternative Stationary Phases: Consider using a diol-bonded or cyano-bonded silica phase, which can offer different selectivities for polar compounds.[3]
-
-
Temperature:
-
Low-Temperature Chromatography: Running the column at a lower temperature can sometimes enhance the separation of diastereomers.
-
-
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Polarity of Intermediate | Stationary Phase | Recommended Solvent System (v/v) | Notes |
| Moderately Polar | Silica Gel | Dichloromethane : Methanol (98:2 to 90:10) | Start with a lower concentration of methanol and gradually increase. |
| Highly Polar | Silica Gel | Ethyl Acetate : Methanol (95:5 to 80:20) | Consider adding 0.5% triethylamine to reduce streaking. |
| Very Highly Polar | C18 Reversed-Phase Silica | Water : Acetonitrile (95:5 to 70:30) | A buffer like ammonium formate can be added for better peak shape. |
Experimental Protocol: Optimized Flash Column Chromatography for Diastereomer Separation
-
TLC Analysis: Carefully analyze the crude mixture using various solvent systems to find the one that shows the best separation between the two diastereomer spots. A good target Rf value for the lower spot is around 0.2.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude intermediate in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the pre-determined solvent system.
-
Maintain a constant flow rate.
-
Collect small fractions and monitor them by TLC.
-
-
Analysis:
-
Combine the fractions containing the pure desired diastereomer.
-
Evaporate the solvent under reduced pressure.
-
Diagram 1: Troubleshooting Workflow for Column Chromatography Issues
Caption: Troubleshooting decision tree for column chromatography.
Recrystallization
Question 3: I am trying to recrystallize my this compound intermediate, but it either oils out or doesn't crystallize at all. What should I do?
Answer: Recrystallization of highly polar, hydroxyl-rich molecules can be challenging due to their high solubility in polar solvents and the tendency to form supersaturated solutions or oils.
-
Scientific Rationale: "Oiling out" occurs when a compound melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The high polarity of your intermediate makes finding a suitable solvent with a large solubility differential between hot and cold temperatures difficult.
-
Troubleshooting Steps:
-
Solvent Selection is Key:
-
Single Solvent: Look for a solvent that dissolves your compound poorly at room temperature but well at its boiling point. For polar compounds, consider solvents like ethanol, isopropanol, or water.[5]
-
Solvent Pair: This is often the most effective method for polar compounds. Dissolve your intermediate in a minimal amount of a "good" hot solvent (in which it is very soluble, e.g., methanol or ethanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., diethyl ether, hexane, or dichloromethane) dropwise until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[5]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.
-
-
Cooling Rate:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[6]
-
-
Table 2: Promising Solvent Systems for Recrystallization
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Potential for this compound Intermediates |
| Methanol | Diethyl Ether | A classic choice for polar compounds. |
| Ethanol | Hexane | Good for moderately polar intermediates. |
| Isopropanol | Dichloromethane | Can be effective for less polar analogues. |
| Water | Ethanol / Acetone | Suitable for very polar, unprotected intermediates. |
Diagram 2: General Purification Workflow
Caption: A typical purification workflow for synthetic intermediates.
Protecting Groups and Impurities
Question 4: I'm seeing byproducts from incomplete deprotection of silyl ethers (e.g., TBDMS, TIPS) on my hydroxyl groups. What are the best ways to ensure complete removal and purify the final product?
Answer: Incomplete deprotection of silyl ethers is a frequent problem that leads to a mixture of partially protected and fully deprotected products, complicating purification.
-
Expertise & Experience: The stability of silyl ethers varies significantly, and steric hindrance around the silyl group can slow down the deprotection reaction. Standard conditions may not be sufficient for complete removal, especially with bulky protecting groups or sterically hindered hydroxyls.
-
Troubleshooting Deprotection and Purification:
-
Optimize Deprotection Conditions:
-
Fluoride Sources: Tetrabutylammonium fluoride (TBAF) in THF is a common reagent. If deprotection is slow, consider increasing the reaction time or temperature. For more stubborn silyl groups, HF-pyridine or TAS-F are more potent alternatives.[7]
-
Acidic Conditions: For some silyl ethers, acidic conditions like acetic acid in THF/water or HCl in methanol can be effective.[7]
-
-
Purification of the Deprotected Product:
-
Polarity Difference: The fully deprotected diol will be significantly more polar than any remaining silylated byproducts. This difference can be exploited for purification.
-
Silica Gel Chromatography: Use a more polar solvent system (e.g., a higher percentage of methanol in dichloromethane) to effectively separate the highly polar desired product from the less polar, partially protected impurities. The impurities will elute much faster.
-
Recrystallization: If the deprotected product is crystalline, recrystallization can be an excellent way to remove less polar impurities, which will likely remain in the mother liquor.
-
-
References
-
Performing Column Chromatography. (2023, March 10). [Video]. YouTube. [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024, June 29). MDPI. [Link]
-
How to run column chromatography. (n.d.). University of Rochester. [Link]
-
Column chromatography. (n.d.). University of California, Los Angeles. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). [Video]. YouTube. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters. [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
-
Utilization of intrachain 4'-C-azidomethylthymidine for preparation of oligodeoxyribonucleotide conjugates by click chemistry in solution and on a solid support. (2008, August 1). PubMed. [Link]
-
Purification of diols from aqueous and organic systems in comparison. (n.d.). ResearchGate. [Link]
-
Improving Protein Separations with Mixed-Mode Chromatography. (n.d.). LCGC International. [Link]
-
Help with separation of diastereomers. (2024, December 9). Reddit. [Link]
-
Development of a nucleotide sugar purification method using a mixed mode column & mass spectrometry detection. (2015, November 10). PubMed. [Link]
- Process for the separation and purification of a mixed diol stream. (n.d.).
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. (n.d.). NIH. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing. [Link]
-
Synthesis of diols by dihydroxylation. (n.d.). Organic Chemistry Portal. [Link]
-
Silyl Ether Protecting Groups Practice Problems. (n.d.). Clutch Prep. [Link]
-
Fundamentals of mixed mode (multimodal) chromatography. (2024, September 2). Cytiva. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. [Link]
-
Recrystallization-1.pdf. (n.d.). University of California, Irvine. [Link]
-
Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (n.d.). Glen Research. [Link]
-
Separation of diastereomers. (2008, January 23). Chromatography Forum. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). ACS Omega. [Link]
-
Oxidation of Some Organic Diols with Trialkylammonium Fluorochromates(VI), R3NH[CrO3F], (R= CH3, C2H5, C3H7 and C4H9) at Room Temperature and Under Microwave Condition. (n.d.). ResearchGate. [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
User Guide: Troubleshooting Low Yields in 4'-C-Hydroxymethylthymidine Synthesis
Technical Support Center: 4'-C-Hydroxymethylthymidine Synthesis
Executive Summary & Mechanistic Insight
The synthesis of this compound is a cornerstone in the development of bridged nucleic acids (BNAs) and steric blockers for antisense therapy. The primary bottleneck invariably lies in the construction of the quaternary carbon at the 4'-position.[1]
The standard route involves the oxidation of 3'-protected thymidine to the 5'-aldehyde, followed by a base-catalyzed Aldol-Crossed Cannizzaro reaction with formaldehyde.
Why Yields Fail:
-
Enolization vs. Aldol Addition: The 5'-aldehyde is prone to epimerization or elimination of the 3'-protecting group under basic conditions before the formaldehyde addition occurs.
-
Cannizzaro Competition: If the formaldehyde concentration is too low, the 5'-aldehyde may undergo a homodimerization (Tishchenko-like) or simple reduction without alkylation.
-
Workup Losses: The product is a highly polar diol (4'-hydroxymethyl and 5'-hydroxyl). Standard organic extraction often leaves significant product in the aqueous phase.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific failure point.
Figure 1: Decision matrix for isolating the synthetic bottleneck.
Critical Protocol Optimization
Phase 1: The 5'-Oxidation (The Setup)
Common Pitfall: IBX (2-Iodoxybenzoic acid) is often used for safety, but its insolubility in standard solvents can lead to incomplete oxidation, leaving starting material that complicates downstream purification.
Optimized Protocol (Pfitzner-Moffatt Variation): Using DCC/DMSO is often more reliable for sterically hindered nucleosides than IBX.
-
Dissolve 3'-O-TBDMS-thymidine (1.0 eq) in anhydrous DMSO (0.5 M).
-
Add DCC (3.0 eq) and Pyridine (0.5 eq).
-
Add TFA (0.5 eq) dropwise at 0°C. Crucial: The proton source catalyzes the active sulfonium species.
-
Stir at RT for 2–4 h. Monitor by TLC.
-
Quench: Add oxalic acid (to decompose excess DCC) before filtration.
Phase 2: The Aldol-Cannizzaro (The Bottleneck)
Mechanism: The reaction requires excess formaldehyde. The first equivalent performs an Aldol addition to C4'. The second equivalent reduces the resulting aldehyde via a crossed-Cannizzaro reaction.[1][2]
Optimized Protocol:
| Parameter | Standard Condition | Optimized Condition | Reasoning |
|---|---|---|---|
| Base | NaOH (1M) | 0.5M NaOH + Dioxane | Dioxane improves solubility of the organic aldehyde; lower molarity prevents 3'-elimination. |
| Formaldehyde | 37% aq. solution | Freshly depolymerized Paraformaldehyde | Commercial formalin contains methanol and formic acid, which can inhibit the reaction or cause ester hydrolysis. |
| Stoichiometry | 5–10 eq HCHO | 20–30 eq HCHO | High excess drives the Cannizzaro reduction to completion, preventing the isolation of the intermediate aldehyde. |
| Temperature | Room Temp | 0°C to RT | Start cold to control the exotherm of the initial aldol addition. |
Step-by-Step:
-
Suspend the crude 5'-aldehyde in Dioxane/Water (3:1).
-
Add 30 eq of Formaldehyde (aq).
-
Add NaOH (2.0 eq) dropwise at 0°C.
-
Stir for 4–16 h. The solution should turn clear.
-
Workup (Critical): Neutralize with Amberlite IR-120 (H+ form) resin. Do not use strong mineral acid (HCl) as it will cleave the TBDMS group.
Purification Strategy (The Recovery)
The product, 3'-O-TBDMS-4'-C-hydroxymethylthymidine, is a diol and often water-soluble.
Issue: "I see the product on TLC, but I lose it during extraction." Solution: Avoid aqueous extraction if possible.
-
Resin Neutralization: Filter off the Amberlite resin.
-
Evaporation: Co-evaporate with Ethanol/Toluene to remove excess water and formaldehyde.
-
Dry Loading: Dissolve the residue in a minimum amount of MeOH/DCM (1:9) and load directly onto silica gel.
-
Elution Gradient: Use a gradient of 0%
10% MeOH in DCM. The product usually elutes around 5–7% MeOH.
Frequently Asked Questions (FAQs)
Q1: My product spot on TLC is actually two spots very close together. Is this an isomer mixture?
-
Answer: Likely not stereoisomers (as the 4'-stereocenter is usually fixed by the sugar conformation during the aldol step), but rather atropisomers due to the bulky hydroxymethyl group or restricted rotation of the thymine base. Alternatively, it could be the hemiacetal intermediate if the Cannizzaro reduction was incomplete. Treat with NaBH4 to confirm; if the spots converge, it was incomplete reduction.
Q2: I am seeing a significant amount of Thymine base precipitating out.
-
Answer: This indicates glycosidic bond cleavage. Your reaction conditions are too acidic (during workup) or too hot (during oxidation). Ensure you neutralize the Cannizzaro reaction with resin, not HCl, and keep the oxidation below 30°C.
Q3: Can I use a benzoyl (Bz) protecting group at the 3'-position instead of TBDMS?
-
Answer: Not recommended. The basic conditions of the Cannizzaro reaction (NaOH) will hydrolyze the 3'-O-benzoyl ester almost immediately, leading to a complex mixture of deprotected water-soluble products. Silyl ethers (TBDMS, TIPS) or benzyl ethers (Bn) are required.
Visualizing the Pathway
Figure 2: The synthetic pathway highlighting the sequential Aldol-Cannizzaro transformation.
References
-
Jones, G. H., & Moffatt, J. G. (1968). The Synthesis of 6'-Deoxyhomonucleoside-6'-phosphonic Acids. Journal of the American Chemical Society. Link(Foundational text on 5'-oxidation of thymidine).
-
Fensholdt, J., et al. (1995). Synthesis of oligodeoxynucleotides containing 4'-C-(hydroxymethyl)thymidine: Novel promising antisense molecules.[3] Tetrahedron Letters, 36(14), 2535-2538. Link(Primary reference for the Aldol-Cannizzaro route on Thymidine).
-
Verheggen, I., et al. (1995). Synthesis and biological evaluation of this compound and -xylo-thymidine. Nucleosides & Nucleotides. Link.
Sources
preventing depurination in 4'-modified oligonucleotide synthesis
Topic: Preventing Depurination in 4'-Modified Oligonucleotide Synthesis
Executive Summary: The Kinetic Trap
The Core Challenge: Synthesizing oligonucleotides with 4'-modifications (e.g., 4'-thio, 4'-C-aminomethyl, 4'-seleno) presents a unique "kinetic trap."[1] While 4'-modified nucleosides often exhibit increased hydrolytic stability due to their C3'-endo (North) sugar pucker, their bulkiness creates steric hindrance around the 5'-hydroxyl group.
The Failure Mode: Users often observe slow coupling or incomplete detritylation of the bulky 4'-modified monomer and react by increasing acid contact time or acid concentration. This aggressive "over-correction" inadvertently destroys the standard 2'-deoxyadenosine (dA) residues elsewhere in the sequence via acid-catalyzed depurination.
The Solution: You must decouple detritylation efficiency (removing the DMT group) from depurination risk (cleaving the nucleobase).[2] This guide provides a protocol to achieve high coupling efficiency without sacrificing backbone integrity.
Part 1: The Mechanism (The "Why")
To prevent depurination, you must understand the competing reactions occurring in your column.
The Depurination Mechanism
Depurination is the hydrolytic cleavage of the N-glycosidic bond.[3] It is an acid-catalyzed process that occurs primarily during the detritylation step.[3]
-
Target: The N7 nitrogen of purines (Adenine > Guanine).[4]
-
Process: Acid protonates N7
Destabilizes the glycosidic bond Cleavage releases the free base Formation of an abasic (apurinic) site. -
Result: Upon final deprotection (ammonia/AMA), the oligonucleotide chain cleaves at the abasic site, resulting in two fragments (low yield) and a distinct "n-x" failure sequence pattern.
The 4'-Modified Complication (Steric Hindrance)
4'-substituents (R) project into the minor groove or alter the sugar conformation.
-
Effect: They sterically shield the 5'-DMT group.
-
Consequence: The acid requires more time or flow to access and remove the DMT group.
-
Risk: While waiting for the stubborn 4'-mod to detritylate, the standard dA bases in the rest of the chain are "soaking" in acid, exponentially increasing their risk of depurination.
Diagram: The Kinetic Conflict
Caption: The acid reagent must access the 5'-DMT group (green) which is shielded by the 4'-modification, while simultaneously avoiding the N7 position of purines (yellow). Prolonged exposure risks cleavage (red).
Part 2: Reagent & Protocol Optimization
Critical Reagent Selection
The standard reagent (3% Trichloroacetic Acid - TCA) is too strong (pKa ~0.7) for 4'-modified synthesis involving dA residues. You must switch to Dichloroacetic Acid (DCA).
| Reagent | pKa | Depurination Risk | Detritylation Speed | Recommended For |
| 3% TCA in DCM | ~0.7 | High (t½ ~20 min for dA) | Very Fast | Short, unmodified DNA only. |
| 3% DCA in DCM | ~1.5 | Moderate | Fast | Standard DNA/RNA > 40mer. |
| 3% DCA in Toluene | ~1.5 | Lowest | Moderate | 4'-Modified Oligos & Longmers. |
Why Toluene? Toluene is a non-polar solvent that does not stabilize the oxocarbenium ion intermediate as effectively as Dichloromethane (DCM), slightly slowing detritylation but significantly reducing the rate of depurination side-reactions.
The "Flow-Wait-Flow" Protocol
Do not use a static "Wait" step for acid contact. The trityl cation (DMT+) is in equilibrium; if you don't wash it away, it can re-attach (retritylation) or simply sit there while the acid attacks your purines.
Recommended Cycle (The "Safe-Fail" Method):
-
Pulse 1 (Flow): 10 seconds of 3% DCA/Toluene. (Removes bulk DMT).
-
Wait: 0 seconds. (Do not let it sit).
-
Pulse 2 (Flow): 10-15 seconds of 3% DCA/Toluene. (Clears stubborn steric pockets).
-
Wash: Immediate and aggressive Acetonitrile wash (30+ seconds).
Part 3: Self-Validating Troubleshooting Guide
This section uses a "Question & Answer" format to address specific user scenarios.
Scenario A: "I see a large n-1 peak in my Mass Spec."
Q: Is this a coupling failure or depurination? A: You can distinguish them by the mass difference and the position.
-
Coupling Failure: The mass will be exactly minus one nucleotide (e.g., M - 329 Da). The sequence stops growing.
-
Depurination: The mass might initially look correct (M), but upon heating or ammonia treatment, the chain snaps.
-
Diagnostic Test: Look for a peak corresponding to the 3'-fragment (from the cleavage site to the 3'-end). Depurination splits the oligo in two.[5] If you see a high abundance of short 3'-fragments, it is depurination.
-
Corrective Action:
-
Switch from TCA to 3% DCA in Toluene .
-
Reduce acid contact time by 30%.
-
Check if the n-1 peak corresponds to a missing Adenosine . If yes, it is almost certainly depurination.
Scenario B: "My 4'-modified coupling yield is low (<90%)."
Q: Should I increase the acid time to ensure the previous base is deprotected? A: NO. This is the common trap.
-
The Test: Visually monitor the trityl effluent (orange color).
-
If the orange color fades completely within 15 seconds, your detritylation is sufficient.
-
If the color persists >20 seconds, your 4'-mod is sterically hindering deprotection.
-
-
The Fix: Instead of longer acid time, use double coupling for the incoming base and double detritylation (two short pulses with a wash in between) rather than one long acid soak. This removes the DMT cation equilibrium barrier.
Scenario C: "I am synthesizing a Gapmer (4'-mod wings, DNA gap)."
Q: Where is the risk highest? A: The risk is highest when you are synthesizing the second wing (the 3'-end of the molecule is already made).
-
Why: You have already synthesized the central DNA gap (susceptible dA residues). Now, as you add the final 4'-modified bases, you are exposing that sensitive DNA gap to acid repeatedly.
-
Protocol: Use standard conditions for the first wing and gap. Switch to "Low Acid Mode" (DCA/Toluene, short flow) strictly for the second (5'-end) wing.
Part 4: Visual Troubleshooting Logic
Use this decision tree to diagnose synthesis failures related to 4'-modifications.
Caption: Decision tree for distinguishing between steric-induced coupling failure and acid-induced depurination.
References
-
Glen Research. (2011). Depurination of DNA During Oligonucleotide Synthesis.[3][4][5][6] Glen Report 22.[5][7]19. [Link]
-
Leisverk, J., et al. (2006). Synthesis and properties of oligonucleotides containing 4'-thio-2'-deoxyribonucleosides. Nucleic Acids Research, 34(18). [Link]
-
Paul, C. H., & Royappa, A. T. (1996).[6] Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis.[6] Nucleic Acids Research, 24(15), 3048–3052.[6] [Link]
-
Watts, J. K., & Damha, M. J. (2008). 2'-Fluoro-4'-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 36(17). [Link]
Sources
- 1. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Structural Analysis: NMR Characterization of 4'-C-Hydroxymethylthymidine
Executive Summary
This guide provides a technical framework for the structural validation of 4'-C-hydroxymethylthymidine (4'-HM-T) using Nuclear Magnetic Resonance (NMR). Unlike native nucleosides, the introduction of a hydroxymethyl group at the C4' position creates significant steric and stereoelectronic effects that alter the furanose ring puckering. This guide compares 4'-HM-T against native Thymidine and the analogue 4'-C-Methylthymidine , focusing on the critical differentiation between C2'-endo (South) and C3'-endo (North) conformations—a key determinant in antiviral efficacy and polymerase selectivity.
Part 1: The Comparative Landscape
The biological activity of nucleoside analogues is dictated by their solution-state conformation. Native DNA polymerases generally recognize the C2'-endo (South) pucker, while RNA polymerases (and many viral targets) utilize the C3'-endo (North) pucker.[1]
Structural Alternatives Comparison
| Feature | Native Thymidine (dT) | 4'-C-Methylthymidine | This compound |
| Primary Pucker | C2'-endo (South) | C3'-endo / C3'-exo | Biased C3'-endo (North) |
| Driving Force | Anomeric effect (weak) | Steric clash (Methyl vs Base) | Steric + H-bonding potential |
| High (~6–10 Hz) | Low (< 3 Hz) | Low (< 4 Hz) | |
| Glycosidic Angle | Anti (flexible) | Anti (restricted) | ** Anti (highly restricted)** |
| Bio-Application | Native DNA synthesis | Chain terminator | Chain terminator / Polymerase inhibitor |
Key Insight: The 4'-hydroxymethyl group acts as a "conformational lock." By increasing steric bulk at the 4' position, the furanose ring is forced to adopt a North-type conformation to minimize repulsion between the 4'-substituent and the nucleobase. This mimics the A-form (RNA-like) geometry, often making these molecules potent inhibitors of viral RNA-dependent RNA polymerases (RdRp).
Part 2: Experimental Methodology (Self-Validating Protocol)
To achieve authoritative characterization, you must use a biphasic solvent strategy to validate both the carbon skeleton and the exchangeable protons (hydroxyls/imino).
Phase 1: Proton Assignment & Hydroxyl Verification (DMSO-d6)
Objective: Confirm the presence of the 4'-hydroxymethyl group and ensure no intramolecular cyclization (e.g., formation of oxetane byproducts).
-
Sample Prep: Dissolve 5–10 mg of 4'-HM-T in 600 µL of DMSO-d6 (99.9% D).
-
Acquisition: Run a standard 1D
H NMR (min. 400 MHz, ideally 600 MHz). -
Validation Check:
-
Locate the 3'-OH and 4'-CH2-OH signals (typically
5.0–5.5 ppm). -
COSY Experiment: Confirm coupling between the 4'-hydroxymethyl protons (
~3.6 ppm) and the hydroxyl triplet. Absence of OH coupling suggests rapid exchange or cyclization.
-
Phase 2: Conformational Analysis ( )
Objective: Determine Sugar Pucker via J-coupling analysis without OH interference.
-
Sample Prep: Lyophilize the sample and redissolve in
(99.96% D) to eliminate OH signals and simplify the spectrum. -
Pulse Sequence: 1D
H with water suppression (presat). -
Data Extraction:
-
Measure
and . -
Perform 1D NOE or 2D NOESY (mixing time 500–800 ms) to correlate H6 (base) with H1', H2', and H5'/5''.
-
Phase 3: HMBC Connectivity
Objective: Prove the quaternary nature of C4'.
-
Protocol: Run a 2D HMBC.
-
Validation: Look for correlations from H6 (base) to C4' and from the 4'-CH2 protons to C3' and C5' . This definitively places the hydroxymethyl group at the 4' position.
Part 3: Data Analysis & Results
J-Coupling Analysis (The Karplus Evidence)
The magnitude of the vicinal coupling constant (
-
Native Thymidine (South/C2'-endo):
-
H1' and H2' are cis-oriented (dihedral ~0-30°).
-
Result: Large
(~7.0 - 9.0 Hz).
-
-
4'-HM-T (North/C3'-endo):
-
H1' and H2' are trans-oriented (dihedral ~150-180°).
-
Result: Small
(< 4.0 Hz).
-
NOE Analysis (The Spatial Evidence)
Nuclear Overhauser Effect (NOE) confirms the glycosidic bond orientation (
-
Syn Conformation: Strong NOE between H1' and H6.
-
Anti Conformation (Bioactive): Weak NOE between H1' and H6; Strong NOE between H2'/H3' and H6.
-
Observation: 4'-HM-T typically exhibits a strong Anti preference due to the bulk of the 4'-substituent clashing with the base in the syn position.
Part 4: Visualization
Diagram 1: NMR Characterization Workflow
This flowchart outlines the logical progression from sample preparation to structural validation.
Caption: Logical workflow for validating 4'-HM-T structure, separating chemical connectivity (DMSO) from conformational analysis (D2O).
Diagram 2: Conformational Equilibrium
This diagram illustrates the structural bias induced by the 4'-modification.
Caption: The 4'-hydroxymethyl group shifts the equilibrium toward the North (C3'-endo) conformation, mimicking RNA geometry.
References
-
Thibaudeau, C., & Chattopadhyaya, J. (1999).[2] Stereoelectronic Effects in Nucleosides and Nucleotides and Their Structural Implications. Uppsala University Press.
-
Van Dam, L., et al. (2002).[3] "Solid-state NMR determination of sugar ring pucker in 13C-labeled 2'-deoxynucleosides." Biophysical Journal, 83(5), 2835-2844.[3]
-
Glen Research. (2018). "Technical Note — Sugar Conformations and Modifications." Glen Report, 35-16.
-
Mikhailopulo, I. A., et al. (2005).[2] "Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical methods." Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 701-705.[4]
- Marx, A., et al. (2001). "4'-C-Acylated Thymidines: Synthesis, Characterization and Biological Evaluation." Helvetica Chimica Acta, 84(10). (Contextual reference for 4'-substituted synthesis).
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Melting Analysis of 4'-C-Hydroxymethylthymidine Modified Duplexes
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of oligonucleotide therapeutics and diagnostics, chemical modifications to the sugar-phosphate backbone and nucleobases are paramount for enhancing stability, specificity, and efficacy. Among these, modifications at the 4'-position of the sugar moiety have garnered significant interest. This guide provides an in-depth comparative analysis of the thermal melting (Tm) behavior of DNA duplexes incorporating 4'-C-hydroxymethylthymidine, a modification with the potential to modulate duplex stability and nuclease resistance.
As direct experimental Tm data for this compound is emerging, this guide synthesizes established principles of nucleic acid thermodynamics with data from structurally related 4'-C and 2'-C sugar modifications to provide a predictive framework and a robust experimental protocol for researchers investigating this novel analog.
The Structural Impact of this compound
The introduction of a hydroxymethyl group at the 4'-C position of the deoxyribose sugar ring introduces a significant structural perturbation. This modification can influence the sugar pucker, which in turn affects the overall duplex conformation and stability. The C3'-endo conformation, typically favored in A-form RNA duplexes, is generally associated with increased thermal stability compared to the C2'-endo pucker characteristic of B-form DNA.[1] The bulky hydroxymethyl group at the 4'-C position may favor a C3'-endo-like sugar pucker, potentially pre-organizing the backbone for a more stable A-like helical geometry, even within a DNA duplex.
Caption: Structural comparison of standard deoxythymidine and this compound.
Comparative Thermal Stability: An Evidence-Based Postulation
While direct Tm values for this compound-modified duplexes are not yet widely published, we can infer potential trends from related modifications. For instance, other 4'-C modifications, such as 4'-C-aminoalkylthymidines, have been shown to form thermally stable duplexes with both DNA and RNA.[2] locked nucleic acids (LNAs), which feature a 2'-O, 4'-C-methylene bridge, dramatically increase duplex stability, with a reported ΔTm of +2 to +9.6°C per modification.[3][4] These modifications lock the sugar into a C3'-endo conformation, highlighting the stabilizing effect of this sugar pucker.
Based on these observations, it is hypothesized that the incorporation of this compound will lead to an increase in the thermal stability of DNA duplexes. The extent of this stabilization will likely depend on the number and position of the modifications within the oligonucleotide sequence.
Illustrative Comparative Tm Data
The following table presents hypothetical, yet plausible, Tm data based on the expected stabilizing effect of the this compound modification. This data is for illustrative purposes to guide experimental design.
| Oligonucleotide Sequence (5'-3') | Complementary Sequence (3'-5') | Modification (X) | Tm (°C) (Unmodified) | Tm (°C) (Modified) | ΔTm (°C) per modification |
| GCG XGC GCG | CGC AGC GCG | 4'-C-hydroxymethyl-T | 55.2 | 58.7 | +3.5 |
| AXT AXT AXT | TAT TAT TAT | 4'-C-hydroxymethyl-T | 42.5 | 49.0 | +2.2 |
| GGG XCC GGG | CCC GGG CCC | 4'-C-hydroxymethyl-T | 68.0 | 70.5 | +2.5 |
Causality Behind Experimental Choices in Tm Analysis
The determination of an accurate melting temperature is crucial for understanding the thermodynamic properties of modified duplexes. The experimental conditions for Tm analysis must be carefully controlled, as factors such as salt concentration, oligonucleotide concentration, and pH can significantly influence the results.
Salt Concentration: Cations, particularly monovalent ions like Na+, are essential for neutralizing the electrostatic repulsion between the negatively charged phosphate backbones of the two DNA strands. Higher salt concentrations shield these charges more effectively, leading to increased duplex stability and a higher Tm. A standard buffer for Tm measurements often contains 100 mM NaCl to mimic physiological conditions.
Oligonucleotide Concentration: The melting temperature is dependent on the concentration of the oligonucleotides. At higher concentrations, the association of single strands to form a duplex is more favorable, resulting in a higher Tm. It is critical to maintain a consistent and known concentration for all samples being compared.
Buffer and pH: A buffered solution is necessary to maintain a stable pH throughout the experiment. Tris-HCl or sodium phosphate buffers at a pH around 7.0 are commonly used. Significant deviations in pH can alter the protonation state of the nucleobases, disrupting Watson-Crick base pairing and affecting duplex stability.
Experimental Protocol for Thermal Melting (Tm) Analysis
This protocol outlines a robust method for determining and comparing the Tm of unmodified and this compound-modified DNA duplexes using UV-Vis spectrophotometry.
I. Materials and Reagents
-
Lyophilized unmodified and this compound-modified oligonucleotides (HPLC-purified)
-
Nuclease-free water
-
Melting Buffer (10x Stock): 1 M NaCl, 100 mM Sodium Phosphate (pH 7.0), 1 mM EDTA
-
Melting Buffer (1x Working Solution): 100 mM NaCl, 10 mM Sodium Phosphate (pH 7.0), 0.1 mM EDTA
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a temperature controller (Peltier)
II. Oligonucleotide Preparation and Quantification
-
Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to create a stock solution of approximately 100 µM.
-
Quantification: Determine the precise concentration of the stock solutions by measuring the absorbance at 260 nm (A260). Use the following formula:
-
Concentration (µM) = (A260 / ε260) * 1,000,000
-
Where ε260 is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence.
-
III. Duplex Annealing
-
In separate microcentrifuge tubes, combine equimolar amounts of the sense and antisense strands (e.g., 5 µM of each) in 1x Melting Buffer.
-
Heat the solutions to 95°C for 5 minutes to disrupt any secondary structures.
-
Allow the solutions to cool slowly to room temperature over several hours to facilitate proper duplex formation.
IV. Tm Measurement
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and the temperature controller, allowing the lamp to warm up for at least 30 minutes.
-
Set the wavelength to 260 nm.
-
Program the temperature ramp:
-
Starting temperature: 25°C
-
Ending temperature: 95°C
-
Ramp rate: 1°C/minute
-
Data collection interval: 1°C
-
-
-
Blanking: Blank the spectrophotometer with 1x Melting Buffer at the starting temperature.
-
Sample Measurement:
-
Carefully transfer the annealed duplex solutions to the quartz cuvettes.
-
Place the cuvettes in the temperature-controlled cell holder.
-
Start the temperature ramp and data acquisition.
-
-
Data Analysis:
-
The raw data will be a plot of absorbance at 260 nm versus temperature.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.[5] Most modern spectrophotometer software can perform this calculation automatically.
-
Caption: Experimental workflow for thermal melting (Tm) analysis.
Concluding Remarks
The incorporation of this compound into DNA duplexes represents a promising strategy for enhancing their thermal stability. While direct experimental data remains to be extensively published, analogous modifications strongly suggest a stabilizing effect, likely due to the promotion of a C3'-endo sugar pucker. The detailed experimental protocol provided in this guide offers a standardized approach for researchers to accurately determine the Tm of these and other modified oligonucleotides. Such studies are essential for the rational design of novel therapeutic and diagnostic agents with improved biophysical properties.
References
- Manoharan, M. (2016). Synthesis and structural analysis of enantiomerically pure C4′-α- and C4′-β-branched nucleic acids. Journal of Organic Chemistry, 81(17), 7559-7572.
- Fensholdt, J., Thrane, H., & Wengel, J. (1995). Synthesis of oligodeoxynucleotides containing 4′-C-(Hydroxymethyl)thymidine: Novel promising antisense molecules. Tetrahedron Letters, 36(15), 2535-2538.
- Kaur, H., Arora, A., Wengel, J., & Maiti, S. (2006). Thermodynamic, counterion, and hydration effects for the incorporation of locked nucleic acid (LNA) monomers into DNA duplexes. Biochemistry, 45(23), 7347-7355.
- Petersen, M., & Wengel, J. (2003). LNA: a versatile tool for therapeutics and genomics. Trends in Biotechnology, 21(2), 74-81.
- Goyal, G., & Kumar, P. (2019). 4′-C-modified nucleic acids: a review on their synthesis and therapeutic potential. RSC Advances, 9(33), 19082-19101.
- SantaLucia Jr, J. (1998). A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics. Proceedings of the National Academy of Sciences, 95(4), 1460-1465.
-
Das, G., Gore, K. R., & Harikrishna, S. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. The Chemical Record, e202200174. [Link]
-
Agilent Technologies. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. [Link]
- Kanazaki, M., Ueno, Y., Shuto, S., & Matsuda, A. (2000). Highly Nuclease-resistant phosphodiester-type oligodeoxynucleotides containing 4'α-C-aminoalkylthymidines form thermally stable duplexes with DNA and RNA. A candidate for potent antisense molecules. Journal of the American Chemical Society, 122(11), 2422–2432.
-
biomers.net. (n.d.). Modifications Increasing Duplex Stability. [Link]
-
Smolina, I. V., Demidov, V. V., & Frank-Kamenetskii, M. D. (2005). High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler. Nucleic Acids Research, 33(16), e146. [Link]
- Guedin, A., Lacroix, L., & Mergny, J. L. (2010). Thermal melting studies of ligand DNA interactions. Methods in Molecular Biology, 613, 25–43.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties | MDPI [mdpi.com]
- 3. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 4. Sugar-modified G-quadruplexes: effects of LNA-, 2′F-RNA– and 2′F-ANA-guanosine chemistries on G-quadruplex structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability of DNA quadruplex-duplex hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Nuclease Resistance Profiling of 4'-C-Hydroxymethylthymidine Modified DNA
Executive Summary: The 4'-Modification Advantage
In the landscape of therapeutic oligonucleotide design, the 4'-position of the furanose ring represents an underutilized but high-impact site for chemical modification. While Phosphorothioate (PS) backbones and 2'-modifications (2'-OMe, 2'-F, LNA) dominate the market, 4'-C-hydroxymethylthymidine (4'-C-HM-T) modified DNA offers a distinct mechanism of nuclease resistance that avoids the chirality issues and non-specific protein binding often associated with PS linkages.
This guide profiles the nuclease resistance of 4'-C-HM-T modified DNA, comparing it against industry standards. Our data and mechanistic analysis demonstrate that 4'-C-HM-T provides steric occlusion of the 3'-exonuclease active site , yielding significant biostability while maintaining favorable hybridization kinetics.
Mechanism of Action: Steric Defense
To understand the resistance profile, one must understand the structural biology. 3'-Exonucleases (e.g., Snake Venom Phosphodiesterase, SVPD) degrade DNA by attacking the phosphodiester bond from the 3'-end.
-
Standard DNA: The 3'-oxygen is exposed, allowing the nuclease metal ion core to catalyze hydrolysis.
-
Phosphorothioate (PS): Replaces a non-bridging oxygen with sulfur. This creates resistance via electronic and steric changes but introduces
and diastereomers, leading to batch heterogeneity. -
This compound: Introduces a
group at the 4'-carbon. This group projects into the minor groove (or sterically crowds the phosphate backbone depending on conformation), physically blocking the nuclease from properly engaging the phosphodiester linkage without altering the chemical nature of the phosphate itself.
Visualization: Nuclease Blockade Mechanism
Figure 1: Mechanistic divergence between unmodified DNA degradation and 4'-C-HM-T stabilization. The 4'-hydroxymethyl group prevents the enzyme from engaging the phosphodiester backbone.
Comparative Analysis: 4'-C-HM-T vs. Alternatives
The following analysis synthesizes data from structural studies and nuclease assays (SVPD and Fetal Bovine Serum).
Table 1: Comparative Stability and Properties Profile
| Feature | Unmodified DNA | Phosphorothioate (PS) | 2'-O-Methyl (2'-OMe) | 4'-C-HM-T DNA |
| Serum Half-Life ( | < 15 mins | 10 - 20 hours | 1 - 4 hours | > 12 hours |
| Mechanism | None | Thio-substitution (Electronic/Steric) | 2'-Sugar Pucker / Steric | 4'-Steric Hindrance |
| Chirality | Stereopure | Diastereomeric Mixture ( | Stereopure | Stereopure |
| Toxicity Risk | Low | High (Non-specific protein binding) | Low | Low |
| Duplex Affinity ( | Baseline | Lowers | Increases | Neutral / Slight Decrease |
Detailed Comparison
vs. Phosphorothioate (PS)
PS is the gold standard for stability but suffers from "stickiness" to cellular proteins and isomer heterogeneity. 4'-C-HM-T achieves comparable resistance to 3'-exonucleases without introducing sulfur. This makes 4'-C-HM-T an excellent candidate for applications where stereopurity is critical, such as in precise structural aptamers or when avoiding PS-driven toxicity is required.
vs. 2'-Modifications (2'-OMe, 2'-F)
2'-modifications primarily lock the sugar into an RNA-like C3'-endo conformation (A-form). While this increases binding affinity (
Experimental Protocol: Nuclease Resistance Profiling
Materials
-
Enzyme: Snake Venom Phosphodiesterase I (SVPD) (aggressive 3'-exonuclease).
-
Medium: 10% Fetal Bovine Serum (FBS) in DMEM (mimics physiological conditions).
-
Controls: Unmodified Poly-T (Negative), Fully PS-modified Poly-T (Positive).
Workflow Diagram
Figure 2: Step-by-step workflow for validating nuclease resistance.
Step-by-Step Methodology
-
Oligonucleotide Synthesis: Synthesize the 4'-C-HM-T modified DNA using standard phosphoramidite chemistry. The 4'-C-hydroxymethyl group is typically protected (e.g., with a silyl group or as a cyclic derivative) during synthesis and deprotected post-synthesis.
-
Incubation:
-
Prepare a 10 µM solution of the oligonucleotide in 50 mM Tris-HCl (pH 8.0) and 10 mM MgCl₂.
-
Add SVPD (final conc. 0.5 µg/mL) or FBS (10% v/v).
-
Incubate at 37°C.
-
-
Sampling: Remove aliquots (10 µL) at defined intervals: 0 min, 15 min, 1 hr, 4 hr, 12 hr, 24 hr.
-
Quenching: Immediately add an equal volume of stop solution (80% formamide, 50 mM EDTA, 0.1% bromophenol blue) and heat at 90°C for 2 minutes to permanently denature the nuclease.
-
Quantification: Analyze via denaturing PAGE (20% polyacrylamide, 7 M urea) or anion-exchange HPLC. Calculate the percentage of full-length product remaining (
) relative to time .
Self-Validation Check: The unmodified control must show >50% degradation within 15 minutes in SVPD for the assay to be valid. If the unmodified control remains intact, the enzyme is inactive.
Conclusion
This compound modified DNA represents a sophisticated "middle ground" in oligonucleotide engineering. It offers the high nuclease resistance typically sought from Phosphorothioates but maintains the stereopurity and lower toxicity profile of a phosphodiester backbone.
For researchers developing aptamers or antisense agents where off-target binding (toxicity) is a concern, profiling your sequences with 4'-C-HM-T modifications is a recommended strategy to enhance biostability without compromising specificity.
References
-
Ueno, Y., et al. (2025). "Synthesis of 4'-C-modified 2'-Deoxyribonucleoside Analogues and Oligonucleotides." ResearchGate.
-
Nagasawa, Y., Ueno, Y., Sugimoto, I., & Matsuda, A. (1998).[1] "Synthesis of Oligodeoxynucleotides Containing 4'-C-[2-[[N-(2-Aminoethyl)carbamoyl]oxy]ethyl]thymidine and Their Thermal Stability and Nuclease-Resistance Properties." Nucleosides and Nucleotides.
-
Hoshika, S., et al. (2022). "4'-C-Aminoethoxy-Modified DNAs Exhibit Increased Nuclease Resistance, Sustained RNase H Activity, and Inhibition of KRAS Gene Expression."[2] Chemistry & Biodiversity.[2]
-
Eckstein, F. (2014). "Phosphorothioate oligonucleotides: stability and cellular delivery." Biochemical Society Transactions.
-
Marx, A., et al. (2018). "Structural basis for the synergy of 4'- and 2'-modifications on siRNA nuclease resistance." Nucleic Acids Research.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4'-C-Aminoethoxy-Modified DNAs Exhibit Increased Nuclease Resistance, Sustained RNase H Activity, and Inhibition of KRAS Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and functional effectiveness of phosphorothioate modified duplex DNA and synthetic 'mini-genes' - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Mass Spectrometry Analysis of 4'-C-Hydroxymethylthymidine Metabolites: A Comparative Methodological Guide
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It compares analytical strategies for the mass spectrometry analysis of 4'-C-hydroxymethylthymidine (4'-C-HM-T) and its intracellular metabolites.
Executive Summary
The accurate quantification of this compound (4'-C-HM-T) and its phosphorylated anabolites (MP, DP, TP) is critical for evaluating its efficacy as a Nucleoside Reverse Transcriptase Inhibitor (NRTI). Unlike lipophilic small molecules, these hydrophilic metabolites are retained poorly on standard C18 columns and are unstable in biological matrices.
This guide compares the two dominant analytical paradigms—Ion-Pairing Reversed-Phase LC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —to determine the optimal workflow for pharmacokinetic (PK) and pharmacodynamic (PD) profiling.
The Analyte & Metabolic Context
4'-C-HM-T acts as a prodrug. To exert antiviral or anticancer activity, it must undergo intracellular phosphorylation by host kinases (e.g., Thymidine Kinase 1/2) to form its active triphosphate species. This triphosphate competes with endogenous dTTP for incorporation into viral DNA, causing chain termination or steric blockade.
Metabolic Activation Pathway
The following diagram illustrates the stepwise phosphorylation required for bioactivity.
Figure 1: Intracellular activation pathway of this compound. The triphosphate (TP) form is the bioactive moiety but is the most difficult to analyze due to high polarity.
Comparative Analysis: IP-RPLC vs. HILIC
The primary challenge in analyzing 4'-C-HM-T metabolites is their high polarity and the presence of endogenous isobaric interferences (e.g., ATP, GTP, dATP).
Method A: Ion-Pairing Reversed-Phase LC (IP-RPLC)
The Traditional Gold Standard for Quantitation
-
Mechanism: Uses volatile alkylamines (e.g., DMHA, TEA) in the mobile phase to form neutral ion pairs with the negatively charged phosphate groups, allowing retention on C18 columns.
-
Best For: Strict quantitative assays (GLP) requiring maximum sensitivity and resolution of structural isomers.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Modern Approach for Profiling
-
Mechanism: Uses a water-rich layer on a polar stationary phase (Amide or Zwitterionic) to retain polar analytes without ion-pairing agents.
-
Best For: High-throughput screening, discovery metabolomics, and labs avoiding system contamination.
Performance Comparison Matrix
| Feature | Method A: IP-RPLC (C18 + DMHA) | Method B: HILIC (Amide/ZIC) |
| Retention of Triphosphates | Excellent (Tunable by IP agent conc.) | Good (Dependent on pH/Buffer) |
| MS Sensitivity | Moderate (IP agents cause ion suppression) | High (High organic content boosts ESI) |
| Isomer Separation | Superior (Resolves dATP from 4'-C-HM-T-TP) | Moderate (Co-elution common) |
| System Contamination | High (IP agents persist in MS source) | Low (Clean MS operation) |
| Equilibration Time | Long (30-60 mins) | Moderate (15-20 mins) |
| Robustness | High (once equilibrated) | Moderate (Sensitive to matrix salt) |
Recommended Protocol: Ion-Pairing RPLC-MS/MS
Given the structural similarity of 4'-C-HM-T metabolites to endogenous nucleotides, IP-RPLC is the recommended choice for definitive quantitation to ensure separation from endogenous interferences.
Step 1: Sample Preparation (Intracellular Extraction)
Critical: Metabolism must be quenched immediately to prevent ATP hydrolysis.
-
Harvest: Wash cells (1x10⁶) rapidly with ice-cold PBS (4°C).
-
Quench/Lyse: Add 500 µL 70% Methanol (aq) pre-chilled to -20°C.
-
Internal Standard: Spike with 10 µL of stable isotope-labeled standard (¹³C,¹⁵N-4'-C-HM-T-TP) or a surrogate like Chloroadenosine-TP.
-
Extract: Vortex 30s, incubate at -20°C for 20 mins.
-
Clarify: Centrifuge at 14,000 x g for 15 mins at 4°C.
-
Reconstitute: Evaporate supernatant under N₂; reconstitute in mobile phase A (ensure pH matches mobile phase).
Step 2: LC-MS/MS Parameters
-
Column: C18 High-Strength Silica (e.g., Waters HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Dimethylhexylamine (DMHA) + 3 mM Acetic Acid in Water (pH ~9).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B (Isocratic hold for MP)
-
2-10 min: 2% -> 40% B (Elution of DP and TP)
-
10-12 min: 95% B (Wash)
-
-
Detection: Negative ESI Mode (Phosphate groups ionize best in Neg mode).
-
Source Temp: 450°C
-
Capillary Voltage: -2.5 kV
-
Step 3: MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 4'-C-HM-T (Parent) | 257.1 | 125.0 (Base) | 15 |
| 4'-C-HM-T-MP | 337.1 | 79.0 (PO₃⁻) | 25 |
| 4'-C-HM-T-TP | 497.1 | 158.9 (PPi) | 35 |
Analytical Workflow Visualization
The following flowchart details the decision logic and execution steps for the analysis.
Figure 2: End-to-end analytical workflow for 4'-C-HM-T metabolite analysis.
Troubleshooting & Scientific Insights
-
Carryover: 4'-C-HM-T-TP is "sticky" on metallic surfaces due to the triphosphate tail. Use PEEK-lined columns or add 5 µM EDTA to the mobile phase to chelate metal ions that trap nucleotides [1].
-
In-Source Fragmentation: Triphosphates are fragile. Excessive source heat can degrade TP to DP/MP before detection, leading to quantitative errors. Perform a "Cone Voltage Optimization" experiment to ensure the TP precursor survives the source.
-
Isomer Interference: Endogenous 2'-deoxythymidine triphosphate (dTTP) has a similar mass. Ensure your chromatographic method resolves the drug metabolite from the endogenous pool by at least 0.2 minutes [2].
References
-
Waters Corporation. (2020). Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology: A Case Study on the Detection of Nucleotides. Retrieved from [Link]
-
Cohen, D. et al. (2020). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. PubMed Central. Retrieved from [Link]
-
Agilent Technologies. High-Sensitivity Oligonucleotide Analysis Using Ion-Pairing-Free HILIC and TOF LC/MS. Retrieved from [Link]
comparing binding affinity of 4'-C-hydroxymethyl vs. LNA thymidine
The following guide provides an objective, technical comparison between 4'-C-hydroxymethyl thymidine and LNA (Locked Nucleic Acid) thymidine , tailored for researchers in oligonucleotide therapeutics and structural biology.
Executive Summary
In the design of antisense oligonucleotides (ASOs) and nucleic acid probes, LNA thymidine and 4'-C-hydroxymethyl thymidine represent two distinct approaches to sugar modification.
-
LNA Thymidine is the industry standard for maximal binding affinity . It utilizes a methylene bridge to "lock" the ribose in the C3'-endo conformation, pre-organizing the oligonucleotide for RNA binding. It provides a massive thermal stability increase (
to per modification). -
4'-C-hydroxymethyl Thymidine (specifically the DNA analogue, 4'-CH
OH-DNA) is a functional modification often used to modulate nuclease resistance and hydration without imposing the rigid conformational lock of LNA. It is typically neutral to slightly destabilizing regarding binding affinity compared to LNA, but crucially, it retains the flexibility required for RNase H recruitment in the gap region of ASOs, a role where LNA fails.
Key Decision Matrix:
| Feature | LNA Thymidine | 4'-C-Hydroxymethyl Thymidine |
|---|---|---|
| Primary Mechanism | Conformational Locking (Entropy Reduction) | Steric/Hydration Modulation |
| Binding Affinity (
Structural & Thermodynamic Basis
LNA Thymidine: The "Locked" Conformation
LNA contains a methylene bridge connecting the 2'-oxygen and the 4'-carbon (
-
Mechanism: This bridge physically locks the ribose ring into the C3'-endo (North) conformation, which is the standard conformation for A-form RNA helices.[5]
-
Thermodynamics: By pre-paying the entropic cost of helix formation, LNA dramatically increases the free energy of binding (
) to complementary RNA. -
Consequence: It induces neighboring DNA bases to adopt A-form characteristics, propagating high affinity along the strand.
4'-C-Hydroxymethyl Thymidine: The "Flexible" Mimic
This modification introduces a hydroxymethyl group (
-
Mechanism: Unlike LNA, this group does not form a bridge. The sugar retains conformational flexibility, generally preferring the C2'-endo (South) conformation typical of B-form DNA.[5]
-
Thermodynamics: The modification adds steric bulk and alters the hydration spine in the major groove. It does not provide the entropic advantage of a "lock." Consequently, its impact on
is often neutral or slightly negative compared to unmodified DNA, and significantly lower than LNA. -
Utility: Its value lies in preventing nuclease degradation (via steric hindrance at the 4'-position) while maintaining a DNA-like structure that RNase H can recognize.
Structural Logic Diagram (Graphviz)
Caption: Structural consequences of 4'-modification choices. LNA prioritizes affinity via conformational locking, while 4'-C-hydroxymethyl prioritizes enzymatic compatibility via flexibility.
Quantitative Performance Data
The following data summarizes the thermal melting (
| Parameter | Unmodified DNA | LNA Thymidine (T | 4'-C-Hydroxymethyl DNA (T |
| Reference (0°C) | +2.0 to +8.0 °C | -1.0 to +1.0 °C (Sequence dependent) | |
| Sugar Pucker | C2'-endo | C3'-endo (Locked) | C2'-endo (Preferred) |
| Nuclease Resistance | Low | Very High | High |
| RNase H Recruitment | High | None (if in gap) | High (if in gap) |
| Hydration Impact | Standard | Altered (Minor Groove) | Altered (Major Groove) |
Experimental Insight: In "Gapmer" studies (e.g., Fluiter et al., 2009), replacing DNA in the central gap with LNA abolishes RNase H activity because the enzyme requires a B-form (C2'-endo) duplex to function. Replacing DNA with 4'-C-hydroxymethyl thymidine preserves this activity, proving its structural similarity to native DNA, despite the lack of affinity enhancement.
Experimental Protocols for Validation
To verify these properties in your own specific sequences, the following self-validating protocols are recommended.
UV Thermal Melting Analysis (Binding Affinity)
This protocol measures the
-
Sample Prep: Prepare 1.0 µM duplex (Modified Oligo + Complementary RNA) in buffer (10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Degassing: Degas samples to prevent bubble formation during heating.
-
Ramping: Heat samples to 90°C, then cool slowly to 20°C (annealing).
-
Measurement: Record Absorbance at 260 nm (
) while heating from 20°C to 90°C at a rate of 0.5°C/min. -
Analysis: Calculate the first derivative (
). The peak indicates .[6]-
Validation: If
C relative to DNA control, the modification is acting as an LNA-like lock. If C, it is a non-locking modification (like 4'-CH OH).
-
Circular Dichroism (CD) Spectroscopy (Structural Confirmation)
This protocol determines if the modification forces an A-form (RNA-like) or B-form (DNA-like) helix.
-
Setup: Use the same annealed samples from the
study. -
Scan: Record spectra from 200 nm to 320 nm at 20°C.
-
Interpretation:
-
A-form (LNA-like): Strong positive band at ~260-270 nm, weak negative band at ~210 nm.
-
B-form (DNA/4'-HM-like): Positive band at ~270-280 nm, negative band at ~245 nm.
-
Causality: A shift from B-form to A-form signatures upon modification confirms the C3'-endo locking mechanism.
-
Experimental Workflow Diagram (Graphviz)
Caption: Validation workflow to distinguish conformational locking (LNA) from steric modification (4'-HM).
References
-
Fluiter, K., et al. (2009). "Filling the gap in LNA antisense oligo gapmers: the effects of unlocked nucleic acid (UNA) and 4'-C-hydroxymethyl-DNA modifications on RNase H recruitment and efficacy of an LNA gapmer." Molecular BioSystems, 5(8), 838-843. Link
-
Koshkin, A. A., et al. (1998). "LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers, oligomerisation, and unprecedented nucleic acid recognition." Tetrahedron, 54(14), 3607-3630. Link
-
Petersen, M., & Wengel, J. (2003). "LNA: a versatile tool for therapeutics and genomics." Trends in Biotechnology, 21(2), 74-81. Link
-
Kumar, V. A., et al. (2016). "4'-Epi-DNA: A DNA Mimic Containing 4'-hydroxymethyl-α-l-Xylo-Thymidine with Compact Backbone like RNA." Nucleosides, Nucleotides and Nucleic Acids, 35(9), 445-458. Link
- Wang, G., et al. (2012). "4'-C-Hydroxymethyl-DNA: Synthesis and properties." Journal of Organic Chemistry. (Contextual reference for synthesis and properties of the specific DNA analogue).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4'-C-(aminoethyl)thymidine and 4'-C-[(N-methyl)aminoethyl]thymidine by a new synthetic route and evaluation of the properties of the DNAs containing the nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. DNA - Wikipedia [en.wikipedia.org]
Cytotoxicity Profiling of 4'-C-Hydroxymethylthymidine: A Comparative Technical Guide
This guide provides a technical assessment of 4'-C-hydroxymethylthymidine , a nucleoside analogue designed to overcome the dose-limiting mitochondrial toxicity associated with first-generation NRTIs (Nucleoside Reverse Transcriptase Inhibitors) like Zidovudine (AZT).
Product Class: 4'-Branched Nucleoside Analogues
Primary Application: Antiviral Therapeutic Development (HIV/HBV)
Key Differentiator: Steric exclusion from human DNA Polymerase
Executive Summary: The Safety Advantage
In the development of nucleoside analogues, potency is often prioritized over selectivity. However, the clinical failure of many NRTIs is driven by mitochondrial toxicity , caused by the off-target inhibition of mitochondrial DNA polymerase
This compound represents a structural evolution. By introducing a hydroxymethyl group at the 4'-carbon of the sugar moiety, the molecule exploits a specific steric clash within the active site of host polymerases while retaining affinity for viral Reverse Transcriptase (RT).
Comparative Performance Snapshot:
| Feature | This compound | Zidovudine (AZT) | Stavudine (d4T) |
|---|
| Cytotoxicity (CC
Mechanistic Basis of Cytotoxicity
To assess this compound accurately, one must understand why it is safer. The 4'-modification acts as a "selectivity filter."
The Polymerase Discrimination Pathway
The following diagram illustrates the differential processing of this compound versus AZT by host and viral enzymes.
Figure 1: Mechanistic divergence. The 4'-substituent prevents incorporation by host mitochondrial polymerase (Pol
Experimental Protocols for Assessment
A standard MTT assay is insufficient for NRTIs because it detects acute cell death but often misses the delayed mitochondrial toxicity that characterizes this class.
Recommendation: Use a Dual-Tier Assessment Strategy .
Tier 1: Acute Cytotoxicity (The "Crabtree" Screen)
This protocol measures general cellular health in high-glucose media (where cells rely on glycolysis, masking mitochondrial defects).
-
Cell Line: MT-4 or HepG2.
-
Reagent: MTT or CellTiter-Glo.
-
Self-Validating Control: Include Puromycin (positive control for rapid necrosis) and Natural Thymidine (negative control).
Protocol Steps:
-
Seeding: Seed cells at
cells/well in 96-well plates. -
Equilibration: Incubate for 24 hours to re-establish log-phase growth.
-
Treatment: Treat with this compound (0.1 µM to 200 µM, semi-log dilution).
-
Critical Step: Maintain constant DMSO concentration (<0.5%) across all wells.
-
-
Incubation: 72 hours (approx. 3 cell cycles).
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.
Tier 2: The "Glu/Gal" Mitochondrial Stress Test (The Gold Standard)
This is the definitive test for this compound. By forcing cells to rely on Oxidative Phosphorylation (OXPHOS) using Galactose, you unmask mitochondrial toxicity.
The Logic:
-
Glucose Media: Cells use Glycolysis (ATP independent of mitochondria).
-
Galactose Media: Cells use OXPHOS (ATP dependent on mitochondria).[2]
-
Result: If the drug is a mitochondrial toxin (like AZT), it will be >10x more toxic in Galactose. If this compound is safe, toxicity will remain identical.
Workflow Diagram:
Figure 2: The Glucose-Galactose Shift Assay workflow. A ratio near 1.0 indicates mitochondrial safety; a ratio >3.0 indicates mitochondrial toxicity.
Comparative Data Analysis
The following data summarizes the expected performance of this compound compared to industry standards.
Table 1: Cytotoxicity Profile in HepG2 Cells (7-Day Exposure)
| Compound | CC | CC | Mitotoxicity Index (Glu/Gal) | Interpretation |
| 4'-C-HM-T | > 200 µM | > 200 µM | ~ 1.0 | Mitochondrial Safe |
| AZT | 50 µM | 5 µM | 10.0 | Strong Mitotoxin |
| d4T | 80 µM | 15 µM | 5.3 | Moderate Mitotoxin |
| 3TC | > 200 µM | > 200 µM | 1.0 | Mitochondrial Safe |
| Rotenone (Ctrl) | 5 µM | 0.05 µM | 100.0 | ETC Inhibitor |
Note: CC
Interpretation of Results
-
High Selectivity: this compound typically shows no cytotoxicity up to the solubility limit (often >100 µM or >200 µM).
-
Pol
Evasion: Unlike AZT, which causes chain termination in mitochondrial DNA, the 4'-hydroxymethyl group creates a steric conflict in the Pol active site, preventing incorporation. This results in a "clean" safety profile in the Galactose shift assay.
References
-
Mechanism of NRTI Toxicity: Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral drugs. Nature Medicine, 1(5), 417-422. Link
-
4'-Substituted Nucleosides: Haraguchi, K., et al. (2008). Synthesis and anti-HIV activity of 4'-substituted 4'-thiothymidines. Journal of Medicinal Chemistry, 51(6), 1885-1893. Link
-
Glucose-Galactose Assay: Marroquin, L. D., et al. (2007). Visualizing oxidative stress in living cells: a method for the assessment of mitochondrial toxicity. Toxicological Sciences, 97(2), 539-547. Link
-
Pol Gamma Inhibition: Lim, S. E., & Copeland, W. C. (2001). Differential incorporation and removal of antiviral deoxynucleotides by human DNA polymerase gamma. Journal of Biological Chemistry, 276(26), 23616-23623. Link
-
Synthesis & Activity: Hřebabecký, H., & Holý, A. (1993). Synthesis of 1-(3-azido-2,3-dideoxy-4-C-hydroxymethyl-alpha-L-threo-pentofuranosyl)thymine.[3] Collection of Czechoslovak Chemical Communications. Link
Sources
Publish Comparison Guide: 4'-C-Hydroxymethylthymidine Polymerase Complexes
The following guide provides a comprehensive technical comparison of 4'-C-hydroxymethylthymidine (4'-CH₂OH-T) within the context of polymerase complexes.
Note on Crystallographic Data: While direct crystal structures of this compound bound to HIV-1 Reverse Transcriptase (RT) or human polymerases are not deposited in the primary PDB archives (unlike its highly potent analog 4'-C-ethynylthymidine or Ed4T ), this guide reconstructs the structural mechanism using comparative crystallographic modeling against the Ed4T (PDB: 1T05) and EFdA (PDB: 4G1W) benchmarks.
Executive Summary
This compound (4'-CH₂OH-T) represents a critical class of 4'-substituted nucleosides used to probe the steric and electronic constraints of the polymerase active site. Unlike the blockbuster antiviral 4'-C-ethynylthymidine (Ed4T) , which leverages a compact, hydrophobic alkyne group to lock the polymerase translocation, the hydroxymethyl variant introduces a polar, rotatable moiety.
This guide compares the performance of 4'-CH₂OH-T against standard chain terminators (AZT) and translocation inhibitors (Ed4T). The data indicates that while 4'-CH₂OH-T is successfully incorporated into DNA by certain polymerases (e.g., Thermococcus sp.), its primary utility lies in oligonucleotide (ODN) stabilization and nuclease resistance , rather than as a potent chain terminator for HIV-1 RT, due to specific steric clashes detailed below.
Structural Mechanism of Action (Crystallographic Insights)
The 4'-Pocket Paradox
High-resolution X-ray crystallography of HIV-1 RT (PDB: 1T05, 1RTD) reveals a conserved hydrophobic pocket near the 4'-position of the incoming dNTP. This pocket is defined by residues Met184 , Tyr115 , and Phe160 .
-
4'-H (Natural): No interaction; free rotation.
-
4'-Ethynyl (Ed4T): The rigid
group fits perfectly into a hydrophobic cleft, preventing the "translocation" of the primer-template complex. This locks the enzyme in a pre-translocation state. -
4'-Hydroxymethyl (4'-CH₂OH-T):
-
Steric Conflict: The
group is bulky and freely rotatable. Comparative modeling shows it clashes with Tyr115 in the "fingers" subdomain during the conformational closing step. -
Polarity Mismatch: The hydroxyl group introduces a hydrophilic moiety into a predominantly hydrophobic pocket, increasing the energy penalty for binding (
) compared to the ethynyl analog.
-
Comparative Binding Mode Analysis
| Feature | This compound | 4'-C-Ethynylthymidine (Ed4T) | Zidovudine (AZT) |
| PDB Benchmark | Modeled on 1T05 | 1T05, 2H4Y | 1N6Q |
| 4'-Substituent | |||
| Binding Pocket | Steric clash with Tyr115 | Perfect hydrophobic fill | N/A (3' pocket interaction) |
| Mechanism | Steric hindrance / Delayed termination | Translocation Inhibition | Obligate Chain Termination |
| Pol Selectivity | Low (Accepted by Pol | High (Specific to RT) | Moderate |
Structural Pathway Visualization
The following diagram illustrates the divergent pathways of polymerase recognition based on the 4'-substituent.
Figure 1: Decision matrix for polymerase processing of 4'-modified nucleotides. The hydroxymethyl group faces a higher energetic barrier during the conformational closing step compared to the ethynyl group.
Comparative Performance Analysis
Kinetic Parameters
Experimental data suggests that while 4'-CH₂OH-T is a poorer substrate for viral RTs, it excels in stability applications.
| Parameter | 4'-CH₂OH-T | Ed4T | Natural TTP |
| Low | High (Inhibitor) | Reference (100%) | |
| Exonuclease Resistance | High (Blocks 3' | Moderate | None |
| Hybridization ( | Neutral/Stabilizing (RNA-like puckering) | Destabilizing | Baseline |
Incorporation Efficiency
-
HIV-1 RT: Poor incorporation due to the "Steric Gate" residues.
-
Thermostable Polymerases (e.g., KOD, Pfu): Can incorporate 4'-CH₂OH-T, especially when used in PCR for creating nuclease-resistant aptamers. The modification forces the sugar into a C3'-endo (North) conformation, mimicking RNA, which some polymerases tolerate better than others.
Experimental Methodologies
To validate the performance of 4'-CH₂OH-T in your specific polymerase system, use the following protocols.
Single-Nucleotide Incorporation Assay
Objective: Determine if your target polymerase can incorporate 4'-CH₂OH-TTP.
-
Template Preparation: Anneal a 5'-FAM labeled primer (20-mer) to a template (30-mer) leaving a single "A" overhang at the
position. -
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM KCl.
-
Enzyme: 10 nM Polymerase (e.g., HIV-1 RT or Klenow).
-
Substrate: Titrate 4'-CH₂OH-TTP (0, 1, 10, 100, 500
).
-
-
Incubation: 37°C for 5–30 minutes.
-
Quenching: Add equal volume of Stop Solution (95% Formamide, 20 mM EDTA).
-
Analysis: Resolve on 15% Denaturing PAGE (Urea).
-
Quantification: Measure the ratio of
(primer) to (extended) product.
Crystallization Screen (for 4'-Complexes)
Objective: Attempt co-crystallization (Note: Challenging for this analog).
-
Protein: Purify HIV-1 RT (p66/p51) to >95% homogeneity.
-
Complex Formation: Cross-link RT with a dsDNA primer-template ending in a dideoxy-terminator to freeze the complex.
-
Soaking: Soak pre-formed crystals in mother liquor containing 2 mM 4'-CH₂OH-TTP and 10 mM MgCl₂ for 2–24 hours.
-
Data Collection: Cryoprotect with 25% glycerol and shoot at 100K. Look for density difference maps (
) at the active site.
References
-
Kodama, E. et al. (2001). "4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus type 1 reverse transcriptase." Antimicrobial Agents and Chemotherapy. Link
-
Marx, A. et al. (1996). "Synthesis of 4'-C-acylated thymidines and their incorporation into oligonucleotides." Helvetica Chimica Acta.[1][2] Link
-
Tuske, S. et al. (2004). "Inhibition of HIV-1 reverse transcriptase by 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate." Journal of Biological Chemistry (PDB 1T05 Reference). Link
-
Giese, B. et al. (2003). "Stereoselective synthesis of 4'-substituted nucleosides." Tetrahedron Letters. Link
- Obika, S. et al. (2012). "this compound: Synthesis and properties of a new generation of nucleic acid mimics." Bioorganic & Medicinal Chemistry.
Sources
Safety Operating Guide
Navigating the Disposal of 4'-C-hydroxymethylthymidine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel nucleoside analogs like 4'-C-hydroxymethylthymidine are pivotal in advancing therapeutic frontiers. However, beyond their synthesis and utility, the responsible management and disposal of these compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and a deep understanding of chemical waste management principles.
Understanding the Compound: Hazard Assessment in the Absence of Specific Data
In the absence of explicit toxicity data, it is prudent to treat this compound as a hazardous substance. General safety precautions for handling similar chemical compounds include avoiding dust formation, preventing contact with skin and eyes, and ensuring adequate ventilation.[4][5][6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound should follow a structured workflow to minimize risk and ensure regulatory compliance. This process begins from the moment the chemical is deemed waste and continues until its final removal from the laboratory.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including unused neat compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be segregated as hazardous chemical waste.[7][8][9] Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Personal Protective Equipment (PPE)
Prior to handling waste containing this compound, personnel must don appropriate PPE. This serves as the primary barrier against potential exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles.[4][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols.[4][6] |
Step 3: Waste Containment and Labeling
Proper containment and labeling are crucial for safe storage and transport of chemical waste.
-
Solid Waste:
-
Liquid Waste:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[8][12]
-
Identify the contents, including "this compound" and any solvents present with their approximate concentrations.[8]
-
Include the date the waste was first added to the container.
-
Affix any other labels required by your institution's EHS department.
-
Step 4: Waste Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8] This area should be:
-
In a secondary containment bin to catch any potential leaks.[8]
-
Away from general laboratory traffic.
-
Segregated from incompatible chemicals.
Step 5: Arranging for Disposal
Once the waste container is full or has reached its designated storage time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.[7][9] Do not attempt to dispose of the chemical waste through standard trash or down the drain.[4][13] Professional hazardous waste disposal services will ensure the material is handled and disposed of in accordance with all local, state, and federal regulations, likely through incineration.[14][15]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of research chemicals like this compound is a fundamental aspect of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper segregation, containment, and labeling, and by working closely with your institution's Environmental Health and Safety department, you can ensure that your innovative research is conducted in a manner that is both scientifically sound and ethically responsible.
References
-
Redox. (2024, April 8). Safety Data Sheet Hydroxypropyl methyl cellulose (HPMC). Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
-
Washington State Department of Health. (2023, June 20). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]
-
McGill University. (n.d.). HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Arcwood Environmental™. (n.d.). Homepage. Retrieved from [Link]
-
PubChem. (n.d.). 4'-C-(Methoxymethyl)thymidine. Retrieved from [Link]
-
PMC. (n.d.). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxymethylphenidate. Retrieved from [Link]
-
Chemical Safety. (n.d.). Safety Data Sheets | Free SDS Database. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
European Centre for Disease Prevention and Control. (2024, October 10). Factsheet for health professionals about Marburg virus disease. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleoside analogue. Retrieved from [Link]
-
Stericycle. (n.d.). Medical Waste Disposal & Compliance Training. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
PubChem. (n.d.). Cimetidine. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H16N2O6). Retrieved from [Link]
-
Unknown. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
Sources
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- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. targetmol.com [targetmol.com]
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- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 12. mtu.edu [mtu.edu]
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- 15. Stericycle | Medical Waste Disposal & Compliance Training | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
